Frataxin-IN-1
Description
The exact mass of the compound 1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-4-morpholinylmethyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 381576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
102616-64-8 |
|---|---|
Molecular Formula |
C20H23NO6 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-[(2,3-dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C20H23NO6/c1-23-16-5-3-4-13(20(16)24-2)19(21-6-8-25-9-7-21)14-10-17-18(11-15(14)22)27-12-26-17/h3-5,10-11,19,22H,6-9,12H2,1-2H3 |
InChI Key |
PKUPFNJHQHKECO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Frataxin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frataxin (FXN) is a highly conserved mitochondrial protein essential for cellular iron homeostasis. Its deficiency is the primary cause of Friedreich's ataxia (FA), an autosomal recessive neurodegenerative disease. This technical guide provides an in-depth exploration of the molecular mechanisms of frataxin, focusing on its pivotal role in iron-sulfur (Fe-S) cluster biogenesis, mitochondrial iron regulation, and the downstream pathological consequences of its dysfunction. This document synthesizes current understanding, presents key quantitative data, outlines relevant experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for the scientific community. While the specific compound "Frataxin-IN-1" was not identified in the literature, this guide addresses the core biology that any frataxin--targeting therapeutic would modulate.
Introduction: The Enigmatic Role of Frataxin
Frataxin is a nuclear-encoded protein that is translocated to the mitochondrial matrix.[1][2] The precursor protein is processed in a two-step proteolytic cleavage to its mature, functional form.[2][3] Although its precise function has been a subject of extensive research, a consensus has emerged that frataxin is a critical player in mitochondrial iron metabolism, particularly in the biosynthesis of iron-sulfur clusters.[1][4][5][6] Deficiency in frataxin leads to mitochondrial iron overload, increased oxidative stress, and impaired cellular energy production, culminating in the progressive neuro- and cardio-degeneration seen in Friedreich's ataxia.[1][4][5]
Core Mechanism of Action: Frataxin in Iron-Sulfur Cluster Biogenesis
The primary and most well-established function of frataxin is its role in the assembly of iron-sulfur clusters, which are essential cofactors for numerous proteins involved in electron transport, DNA repair, and metabolic pathways.[1][5][6]
The Iron-Sulfur Cluster (ISC) Machinery
The assembly of Fe-S clusters occurs on a scaffold protein, ISCU, within the mitochondrial ISC machinery.[3] This process involves the delivery of sulfur from a cysteine desulfurase (NFS1) and iron from a yet-to-be-definitively-identified donor. Frataxin is thought to act as an iron chaperone or an allosteric activator of this complex.[5][7]
Proposed Roles of Frataxin in the ISC Pathway:
-
Iron Chaperone: One hypothesis posits that frataxin directly binds and delivers iron in a bioavailable and non-toxic form to the ISC assembly complex.[5]
-
Iron Storage: Under conditions of iron overload, frataxin may act as an iron storage protein, sequestering excess iron to prevent oxidative damage.[4][5]
-
Allosteric Modulator: Another model suggests that frataxin binds to the ISC assembly complex and induces a conformational change that enhances the efficiency of Fe-S cluster synthesis.
The deficiency of frataxin leads to a significant reduction in the activity of Fe-S cluster-dependent enzymes, such as mitochondrial aconitase and complexes I, II, and III of the electron transport chain.[1]
Quantitative Data on Frataxin and its Deficiency
The following tables summarize key quantitative data related to frataxin levels in healthy individuals and patients with Friedreich's ataxia.
| Parameter | Healthy Controls | Friedreich's Ataxia Patients | Source |
| Mature Frataxin (Whole Blood) | 7.5 ± 1.5 ng/mL | 2.1 ± 1.2 ng/mL | [8] |
| Frataxin Isoform E (Whole Blood) | 26.8 ± 4.1 ng/mL | 4.7 ± 3.3 ng/mL | [8] |
| Total Frataxin (Whole Blood) | 34.2 ± 4.3 ng/mL | 6.8 ± 4.0 ng/mL | [8] |
| Residual Frataxin Levels in Peripheral Tissues | 100% | < 10% - 35% of normal levels | [1][9] |
| Frataxin Levels in Heterozygous Carriers | ~50% of normal levels | N/A | [9] |
Table 1: Frataxin Protein Levels in Whole Blood and Tissues
| GAA Repeat Length (Shorter Allele) | Correlation with Frataxin Levels | Correlation with Age of Onset | Correlation with Disease Progression | Source |
| Inverse | Yes | Yes | Yes | [1] |
Table 2: Correlation of GAA Repeat Expansion with Clinical Parameters
Key Signaling Pathways Involving Frataxin
The deficiency of frataxin initiates a cascade of downstream signaling events, leading to the pathophysiology of Friedreich's ataxia.
Iron-Sulfur Cluster Deficiency Pathway
A deficiency in frataxin directly impairs the synthesis of Fe-S clusters, leading to the inactivation of critical enzymes and subsequent mitochondrial dysfunction.
References
- 1. Role of frataxin protein deficiency and metabolic dysfunction in Friedreich ataxia, an autosomal recessive mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fixing frataxin: ‘ironing out’ the metabolic defect in Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Frataxin - Wikipedia [en.wikipedia.org]
- 8. Simultaneous Quantification of Mitochondrial Mature Frataxin and Extra-Mitochondrial Frataxin Isoform E in Friedreich’s Ataxia Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional genomic analysis of frataxin deficiency reveals tissue-specific alterations and identifies the PPARγ pathway as a therapeutic target in Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of a Novel Frataxin Stabilizer
A Note on Nomenclature: The specific designation "Frataxin-IN-1" does not correspond to a publicly documented molecule in the scientific literature. This guide will focus on a representative and well-characterized synthetic small molecule, compound (+)-11 , which was identified through a rational design process to increase cellular levels of frataxin by inhibiting its degradation. This molecule serves as an exemplary case study for the discovery and development of frataxin-stabilizing compounds.
Executive Summary
Friedreich's ataxia is a debilitating neurodegenerative disease caused by reduced levels of the mitochondrial protein frataxin. A promising therapeutic strategy is the development of small molecules that can increase the cellular concentration of functional frataxin. This document details the discovery, synthesis, and mechanism of action of compound (+)-11, a novel small molecule inhibitor of frataxin ubiquitination.[1][2] This compound was identified through a sophisticated structure-based virtual screening process and has been shown to effectively increase frataxin levels in cellular models, presenting a potential therapeutic avenue for Friedreich's ataxia.
Discovery of Compound (+)-11: A Structure-Based Approach
The discovery of compound (+)-11 was predicated on the finding that frataxin levels are regulated by the ubiquitin-proteasome system (UPS).[3][4] Specifically, the ubiquitination of frataxin at lysine residue 147 (K147) targets the protein for degradation.[3][5] By inhibiting the interaction between frataxin and ubiquitin, it is possible to prevent this degradation and thereby increase the intracellular concentration of frataxin.
The discovery process involved a multi-step, computer-aided drug design strategy:
-
Target Identification: The primary target was identified as the molecular cleft on the surface of the frataxin protein that harbors the K147 residue.[4]
-
In Silico Modeling: A theoretical model of the frataxin-K147/Ubiquitin complex was constructed using bioinformatics interface predictions and information-driven docking. This model revealed a potential ubiquitin-binding domain on frataxin.[1][2]
-
Virtual Screening: A library of small molecules was computationally screened to identify compounds with the potential to bind to this specific site on frataxin and disrupt the frataxin-ubiquitin interaction.[6]
Experimental Protocols: Virtual Screening
Objective: To identify small molecules that bind to the K147-containing cleft of frataxin.
Methodology:
-
Protein Structure Preparation: High-resolution 3D structures of human frataxin, obtained from NMR and X-ray crystallography, were used.
-
Binding Pocket Identification: The surface of the frataxin protein was analyzed to identify druggable pockets, with a focus on the region surrounding the critical K147 residue.
-
Compound Library Screening: A large library of commercially available compounds was docked into the identified binding pocket using molecular docking software.
-
Scoring and Selection: The docked compounds were scored based on their predicted binding affinity and geometric complementarity to the binding site. The top-scoring compounds were selected for further experimental validation.[5][6]
Synthesis of Compound (+)-11
The precise synthetic route for compound (+)-11 is detailed in the primary research literature. For the purpose of this guide, a generalized scheme is presented. The synthesis of related diarylmethylamines has been described, often involving the reaction of an appropriate aldehyde with a substituted phenol or other aromatic nucleophile.[6]
Mechanism of Action and Biological Activity
Compound (+)-11 acts as a frataxin stabilizer by competitively inhibiting the binding of ubiquitin to frataxin, thereby preventing its ubiquitination and subsequent degradation by the proteasome.[1][2]
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a novel small molecule inhibitor targeting the frataxin/ubiquitin interaction via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Preventing the ubiquitin-proteasome-dependent degradation of frataxin, the protein defective in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly specific ubiquitin-competing molecules effectively promote frataxin accumulation and partially rescue the aconitase defect in Friedreich ataxia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chemical structure and properties of Frataxin-IN-1
Despite a comprehensive search of scientific literature and chemical databases, no public information is currently available for a chemical compound designated "Frataxin-IN-1." This suggests that "this compound" may be a very new, internal, or as-yet-unpublished compound. The search results exclusively pertain to the protein Frataxin (FXN) , its structure, function, and its role in the pathophysiology of Friedreich's Ataxia.
Given the absence of data on "this compound," it is not possible to provide a technical guide on its specific chemical structure, properties, or associated experimental protocols as requested. However, to provide context for researchers interested in this area, the following is a summary of the current understanding of the frataxin protein, which would be the presumed target of a molecule like "this compound."
Overview of Frataxin (FXN) Protein
Frataxin is a highly conserved mitochondrial protein crucial for cellular iron homeostasis.[1][2] A deficiency in this protein leads to the autosomal recessive neurodegenerative disorder, Friedreich's Ataxia.[1][3]
Structure and Function
The mature human frataxin protein is a compact αβ sandwich composed of a five-stranded antiparallel β-sheet that supports a pair of parallel α-helices.[4] A notable feature is a cluster of acidic residues on its surface, which is hypothesized to be involved in iron binding.[1][4]
The precise function of frataxin is still under investigation, but it is widely accepted to play a critical role in the biosynthesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for numerous proteins involved in electron transport, DNA repair, and other metabolic pathways.[5][6][7] Proposed functions for frataxin include:
-
Iron Chaperone: Delivering iron to the Fe-S cluster assembly machinery.[1][6]
-
Iron Storage: Sequestering iron in a non-toxic, bioavailable form within the mitochondria.[1][8][9]
-
Regulator of Fe-S Cluster Biosynthesis: Modulating the rate of Fe-S cluster formation.[5]
Role in Friedreich's Ataxia
In Friedreich's Ataxia, a GAA trinucleotide repeat expansion in the first intron of the FXN gene leads to reduced transcription and, consequently, decreased levels of frataxin protein.[1][5] This deficiency results in mitochondrial iron overload, impaired Fe-S cluster synthesis, increased oxidative stress, and ultimately, cell death, particularly in tissues with high metabolic rates like the heart, nervous system, and pancreas.[1][10][11]
Therapeutic Strategies Targeting Frataxin
Given that Friedreich's Ataxia is caused by insufficient levels of frataxin, therapeutic strategies are largely focused on increasing its expression or compensating for its reduced function.[5] These approaches include:
-
Gene Therapy: Introducing a functional copy of the FXN gene.
-
Protein Replacement Therapy: Supplying functional frataxin protein.
-
Small Molecule Approaches: Using compounds that can increase FXN gene expression, such as histone deacetylase (HDAC) inhibitors, or molecules that can stabilize the frataxin protein.[12][13]
A compound named "this compound" would likely fall into the category of a small molecule modulator of frataxin function or expression.
Conclusion
While a detailed technical guide on "this compound" cannot be provided due to the lack of public information, the extensive body of research on the frataxin protein underscores the importance of developing therapeutic agents that can modulate its activity or expression. Further research and publication are awaited to elucidate the chemical nature and biological effects of any compound that may be designated "this compound."
References
- 1. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure and function of frataxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lateral-flow Immunoassay for the Frataxin Protein in Friedreich’s Ataxia Patients and Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 6. portlandpress.com [portlandpress.com]
- 7. curefa.org [curefa.org]
- 8. portlandpress.com [portlandpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frataxin - Wikipedia [en.wikipedia.org]
- 11. Fixing frataxin: ‘ironing out’ the metabolic defect in Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of frataxin gene expression measures for the evaluation of experimental treatments in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Frataxin Expression: A Technical Guide to 2-Aminobenzamide HDAC Inhibitors for Friedreich's Ataxia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a promising therapeutic strategy for Friedreich's ataxia (FA): the use of 2-aminobenzamide histone deacetylase (HDAC) inhibitors to increase frataxin (FXN) expression. Friedreich's ataxia is an autosomal recessive neurodegenerative disease caused by reduced levels of the mitochondrial protein frataxin, primarily due to a GAA trinucleotide repeat expansion in the first intron of the FXN gene. This expansion leads to a heterochromatin-mediated gene silencing. This guide focuses on the mechanism of action, preclinical data, and detailed experimental protocols for evaluating 2-aminobenzamide HDAC inhibitors, a class of compounds that has shown potential in reactivating the silenced FXN gene.
Mechanism of Action: Reversing Epigenetic Silencing
The primary mechanism by which 2-aminobenzamide HDAC inhibitors increase frataxin expression is through the reversal of epigenetic silencing at the FXN locus. The expanded GAA repeats in the first intron of the FXN gene promote the formation of heterochromatin, a tightly packed form of DNA that is inaccessible to the transcriptional machinery. This process is characterized by hypoacetylation of histones H3 and H4 and methylation of histone H3 at lysine 9 (H3K9me).
2-aminobenzamide HDAC inhibitors, such as the well-studied compound RG2833 (also known as 109), specifically target class I HDACs, particularly HDAC1 and HDAC3. By inhibiting these enzymes, these compounds prevent the removal of acetyl groups from histones, leading to histone hyperacetylation in the vicinity of the GAA repeat. This "opening" of the chromatin structure allows for the transcription of the FXN gene to resume, thereby increasing the levels of frataxin mRNA and protein.[1][2][3][4]
Below is a diagram illustrating this proposed mechanism of action.
Quantitative Preclinical Data
The efficacy of 2-aminobenzamide HDAC inhibitors in increasing frataxin levels has been demonstrated in various preclinical models of Friedreich's ataxia, including patient-derived cells and mouse models. The following tables summarize key quantitative data from studies involving the HDAC inhibitor RG2833.
Table 1: Dose-Dependent Increase of Frataxin mRNA in FRDA Patient PBMCs [5][6]
| RG2833 Concentration (µM) | Average Fold Change in FXN mRNA (vs. vehicle) |
| 1 | ~1.3 |
| 2.5 | ~1.5 |
| 5 | ~1.8 |
| 10 | ~2.0 |
Data are derived from studies on peripheral blood mononuclear cells (PBMCs) from FA patients treated for 48 hours.
Table 2: Frataxin Protein Upregulation in FRDA Patient Cells [4][5][7]
| Cell Type | Treatment | Fold Increase in Frataxin Protein (vs. vehicle) |
| FRDA Lymphocytes | 10 µM RG2833 (48h) | ~1.5 - 2.0 |
| FRDA iPSC-derived Neurons | 10 µM RG2833 (48h) | ~2.0 - 2.5 |
Table 3: In Vivo Efficacy of 2-Aminobenzamide HDAC Inhibitors in FA Mouse Models [2]
| Mouse Model | Compound | Outcome |
| KIKI (FXN G127V/G127V) | 109 (RG2833) | Increased frataxin protein in brain, improved aconitase activity. |
| YG8R (human FXN with GAA repeat) | 109 (RG2833) | Increased frataxin protein in brain, ameliorated motor deficits. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 2-aminobenzamide HDAC inhibitors for Friedreich's ataxia.
Cell Culture and HDAC Inhibitor Treatment
a. FRDA Patient-Derived Fibroblasts and Lymphoblasts:
-
Cell Lines: Primary fibroblasts and lymphoblastoid cell lines from Friedreich's ataxia patients and healthy controls can be obtained from repositories such as the Coriell Institute for Medical Research.
-
Culture Media:
-
Fibroblasts: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Lymphoblasts: RPMI-1640 medium supplemented with 15% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
HDAC Inhibitor Treatment:
-
Plate cells at a desired density.
-
Prepare stock solutions of the 2-aminobenzamide HDAC inhibitor (e.g., RG2833) in DMSO.
-
Treat cells with the desired final concentrations of the HDAC inhibitor or vehicle (DMSO) for the specified duration (e.g., 48-72 hours). Ensure the final DMSO concentration is consistent across all conditions and typically below 0.1%.
-
b. iPSC-Derived Neurons:
-
Generation and Differentiation: Induced pluripotent stem cells (iPSCs) are generated from patient fibroblasts and differentiated into neurons following established protocols, often involving neural progenitor cell (NPC) intermediates.[8][9]
-
Culture Media: Specific media formulations for neural induction, NPC expansion, and neuronal maturation are required, typically containing Neurobasal medium, B27 and N2 supplements, and growth factors like BDNF and NT3.[8]
-
HDAC Inhibitor Treatment: Differentiated neurons are treated with the HDAC inhibitor in their maintenance medium for the desired time.
The following diagram outlines the general workflow for evaluating HDAC inhibitors in patient-derived cells.
Quantitative Real-Time PCR (qRT-PCR) for FXN mRNA Quantification
-
RNA Isolation: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.
-
Real-Time PCR:
-
Primers and Probes: Use a validated gene expression assay for human FXN (e.g., TaqMan Gene Expression Assay Hs00175940_m1) and a housekeeping gene for normalization (e.g., GAPDH or HPRT1).[5][10]
-
Reaction Mixture: Prepare the reaction mixture containing cDNA, TaqMan Gene Expression Master Mix, and the specific gene expression assays.
-
Thermocycling Conditions (Typical):
-
UNG incubation: 50°C for 2 minutes
-
Enzyme activation: 95°C for 10 minutes
-
PCR cycles (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
-
Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the relative fold change in FXN mRNA expression, normalized to the housekeeping gene and relative to the vehicle-treated control.[10]
Western Blot for Frataxin Protein Quantification
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against frataxin (e.g., anti-frataxin monoclonal antibody 1G2 or polyclonal antibody 14147-1-AP) diluted in blocking buffer (e.g., 1:1000 to 1:3000) overnight at 4°C.[11][12][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Densitometry is used to quantify the intensity of the frataxin band, which is normalized to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 at lysine 9, H3K9ac) or a control IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers flanking the region of interest in the FXN gene (e.g., upstream of the GAA repeat). The amount of immunoprecipitated DNA is quantified relative to the input DNA.[1][2][3]
Conclusion
The development of 2-aminobenzamide HDAC inhibitors represents a targeted therapeutic approach for Friedreich's ataxia that addresses the root cause of the disease – the silencing of the FXN gene. The preclinical data strongly support the potential of these compounds to increase frataxin expression to potentially therapeutic levels. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this and other frataxin-restoring strategies. Continued research and clinical development in this area hold significant promise for the Friedreich's ataxia community.
References
- 1. Histone deacetylase inhibitors reverse gene silencing in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Pharmacological Screening Using an FXN-EGFP Cellular Genomic Reporter Assay for the Therapy of Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia [frontiersin.org]
- 12. Frataxin antibody (14147-1-AP) | Proteintech [ptglab.com]
- 13. ptgcn.com [ptgcn.com]
An In-depth Technical Guide to Frataxin-IN-1: A Novel Inhibitor of Frataxin Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Frataxin-IN-1, also identified as compound (+)-11, is a novel small molecule inhibitor that presents a promising therapeutic strategy for Friedreich's ataxia (FRDA). This technical guide delineates the core novelty of this compound, which lies in its unique mechanism of action: the inhibition of the frataxin/ubiquitin interaction. By preventing the ubiquitination of frataxin, specifically at the lysine 147 residue, this compound effectively averts the subsequent degradation of the frataxin protein by the proteasome. This stabilization of frataxin levels offers a direct approach to counteract the frataxin deficiency that is the root cause of FRDA. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound, serving as a vital resource for researchers and professionals in the field of drug development.
Data Presentation
The following table summarizes the available quantitative data for the lead series of compounds from which this compound was identified. While specific quantitative values for this compound (compound (+)-11) are not detailed in the primary literature, the lead series demonstrated micromolar activity in disrupting the frataxin/ubiquitin interaction.[1]
| Compound Series | Activity | Description |
| Lead Series including this compound | Micromolar | A series of small molecules identified through structure-based virtual screening and cell-based assays that inhibit the ubiquitination and degradation of frataxin.[1] |
Signaling Pathway
The signaling pathway targeted by this compound involves the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. In the context of Friedreich's ataxia, the mitochondrial protein frataxin is targeted for degradation through this pathway. The key steps are outlined below:
-
Recognition and Ubiquitination: The E3 ubiquitin ligase RNF126 specifically recognizes the frataxin protein.[2][3] This recognition leads to the covalent attachment of ubiquitin molecules to the lysine 147 (K147) residue of frataxin.[4][5]
-
Polyubiquitination: A chain of ubiquitin molecules is subsequently formed on the initial ubiquitin tag, creating a polyubiquitin chain that serves as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated frataxin is then recognized and degraded by the 26S proteasome, leading to decreased levels of functional frataxin protein.
-
Inhibition by this compound: this compound acts as an inhibitor of the initial frataxin/ubiquitin interaction.[1] By binding to frataxin, it sterically hinders the access of the E3 ligase RNF126 and prevents the attachment of ubiquitin to the K147 residue. This inhibition effectively rescues frataxin from proteasomal degradation, leading to an increase in its intracellular concentration.
Caption: Frataxin ubiquitination and degradation pathway and the inhibitory action of this compound.
Experimental Protocols
In-Cell Frataxin Stabilization Assay
This assay is designed to assess the ability of a compound to increase the intracellular levels of frataxin by inhibiting its degradation.
Methodology:
-
Cell Culture: Human cell lines, such as HEK293 or Calu-6, are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of total protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for frataxin.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the frataxin bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative increase in frataxin levels upon compound treatment.
Caption: Experimental workflow for the in-cell frataxin stabilization assay.
In Vitro Frataxin Ubiquitination Assay
This assay directly measures the ability of a compound to inhibit the ubiquitination of frataxin in a cell-free system.
Methodology:
-
Reagents:
-
Recombinant human frataxin protein.
-
Ubiquitin-activating enzyme (E1).
-
Ubiquitin-conjugating enzyme (E2), such as Ube2D2.
-
E3 ubiquitin ligase for frataxin (RNF126).
-
Ubiquitin.
-
ATP.
-
Assay buffer.
-
This compound at various concentrations.
-
-
Reaction Setup: The ubiquitination reaction is assembled in a microcentrifuge tube containing the assay buffer, ATP, E1, E2, RNF126, ubiquitin, and recombinant frataxin.
-
Compound Incubation: this compound or a vehicle control is added to the reaction mixture and pre-incubated to allow for binding to frataxin.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 1-2 hours).
-
Termination of Reaction: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
The reaction products are resolved by SDS-PAGE.
-
Proteins are transferred to a membrane.
-
The membrane is probed with an anti-frataxin antibody to detect both unmodified and ubiquitinated forms of frataxin.
-
-
Data Analysis: The intensity of the bands corresponding to ubiquitinated frataxin is quantified and compared between the compound-treated and control samples to determine the percentage of inhibition.
Caption: Workflow for the in vitro frataxin ubiquitination assay.
Ultrafiltration-Liquid Chromatography/Mass Spectrometry (UF-LC/MS) Based Ligand-Binding Assay
This method is used to confirm the direct binding of a small molecule to its target protein.
Methodology:
-
Incubation: Recombinant frataxin protein is incubated with this compound in a suitable buffer for a time sufficient to reach binding equilibrium.
-
Ultrafiltration: The incubation mixture is transferred to an ultrafiltration device with a molecular weight cutoff that retains the protein and protein-ligand complexes while allowing the unbound small molecule to pass through. The device is centrifuged to separate the free ligand from the bound ligand.
-
Dissociation of the Complex: The retained protein-ligand complex is washed to remove any non-specifically bound ligand. The bound ligand is then dissociated from the protein, typically by adding an organic solvent (e.g., methanol or acetonitrile).
-
LC/MS Analysis: The dissociated ligand is then analyzed by liquid chromatography-mass spectrometry (LC/MS) to confirm its identity and quantify its amount.
-
Data Analysis: The presence of the this compound peak in the LC/MS chromatogram of the dissociated sample confirms its binding to frataxin. Quantitative analysis can provide an estimation of the binding affinity.
Caption: Workflow for the UF-LC/MS based ligand-binding assay.
References
- 1. Highly specific ubiquitin-competing molecules effectively promote frataxin accumulation and partially rescue the aconitase defect in Friedreich ataxia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E3 Ligase RNF126 Directly Ubiquitinates Frataxin, Promoting Its Degradation: Identification of a Potential Therapeutic Target for Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel small molecule inhibitor targeting the frataxin/ubiquitin interaction via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Understanding the Biological Target of Frataxin-Modulating Compounds: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound named "Frataxin-IN-1." This guide provides a comprehensive overview of the biological target of therapeutic strategies aimed at modulating the frataxin protein and its associated pathways, which is the likely focus of interest for researchers in the field of Friedreich's Ataxia.
Introduction
Friedreich's Ataxia (FRDA) is an autosomal recessive neurodegenerative disease caused by a deficiency of the mitochondrial protein frataxin.[1] The primary cause of this deficiency is a GAA trinucleotide repeat expansion in the first intron of the FXN gene, which leads to reduced transcription and, consequently, lower levels of the frataxin protein.[2][3] Given that the absence of frataxin is lethal, therapeutic strategies are centered on either increasing the levels of functional frataxin or mitigating the downstream consequences of its deficiency. This guide details the central role of frataxin in cellular metabolism, establishing it and its regulatory pathways as the primary biological targets for drug development in FRDA.
The Core Biological Target: The Frataxin-Dependent Iron-Sulfur Cluster Biogenesis Pathway
Frataxin is a highly conserved mitochondrial protein with a critical role in cellular iron homeostasis.[1] Its primary function is now widely accepted to be the regulation of iron-sulfur cluster (ISC) biogenesis.[4][5] ISCs are essential prosthetic groups for a multitude of proteins involved in fundamental cellular processes, including mitochondrial respiration, the Krebs cycle, and DNA repair.[5][6]
Frataxin acts as a key component of the ISC assembly complex, which includes the cysteine desulfurase (NFS1), the scaffold protein (ISCU), and other accessory proteins like ISD11 and ACP.[7][8] Frataxin is thought to function as an allosteric activator of this complex, facilitating the efficient transfer of sulfur from NFS1 to ISCU, a crucial step in the formation of ISCs.[7][9] It may also play a role as an iron chaperone, delivering iron to the assembly complex.[10]
A deficiency in frataxin leads to a cascade of detrimental effects:
-
Impaired ISC Biogenesis: This results in the inactivation of numerous ISC-dependent enzymes.[11]
-
Mitochondrial Iron Overload: Dysfunctional ISC synthesis leads to the accumulation of iron within the mitochondria.[10][11]
-
Increased Oxidative Stress: The excess mitochondrial iron can participate in Fenton chemistry, generating reactive oxygen species (ROS) that damage cellular components.[10][11]
-
Mitochondrial Dysfunction: The combination of impaired respiratory chain function (due to deficient ISCs in complexes I, II, and III) and oxidative stress leads to a severe energy deficit in cells with high metabolic demand, such as neurons and cardiomyocytes.[11][12]
Therefore, the primary biological target for therapeutic intervention in FRDA is the frataxin protein itself and the molecular machinery involved in its expression, stability, and function within the ISC biogenesis pathway.
Therapeutic Strategies Targeting the Frataxin Pathway
Several strategies are being explored to counteract frataxin deficiency. These can be broadly categorized as follows:
-
Increasing Frataxin Expression: This approach aims to boost the transcription of the FXN gene.
-
Histone Deacetylase (HDAC) Inhibitors: The GAA repeat expansion in the FXN gene leads to a heterochromatin structure that silences transcription. HDAC inhibitors can reverse this by increasing histone acetylation, leading to a more open chromatin state and restored FXN gene expression.[3][13] Compounds targeting class I HDACs, particularly HDAC1 and HDAC3, have shown efficacy in preclinical models.[14]
-
-
Frataxin Protein Stabilization: This strategy focuses on preventing the degradation of the frataxin protein that is produced.
-
Inhibitors of the Ubiquitin-Proteasome System (UPS): Frataxin is degraded via the UPS. Small molecules that interfere with the ubiquitination of frataxin can increase its intracellular concentration.[15][16] A specific compound, (+)-11, has been identified through virtual screening to prevent frataxin ubiquitination.[15][17]
-
-
Frataxin Protein Replacement: This involves administering a recombinant form of the frataxin protein that can be delivered to the mitochondria.
-
Targeting Downstream Pathways: These approaches aim to alleviate the consequences of frataxin deficiency.
-
Antioxidants: Compounds like coenzyme Q10 and its analogue idebenone have been investigated to combat the increased oxidative stress in FRDA.[11]
-
NRF2 Activators: NRF2 is a transcription factor that upregulates antioxidant response elements. Omaveloxolone, an NRF2 activator, is an approved treatment for FRDA and has been shown to improve neurological function.[18][19][20]
-
Quantitative Data on Frataxin-Modulating Compounds
The following tables summarize the quantitative data available for various compounds that modulate frataxin levels or related pathways.
Table 1: Effect of HDAC Inhibitors on FXN mRNA and Frataxin Protein Levels
| Compound | Cell/Animal Model | Concentration/Dose | Fold Increase in FXN mRNA | Fold Increase in Frataxin Protein | Reference |
| 4b (2-aminobenzamide) | FRDA patient-derived lymphocytes | Not specified | Significant increase | Not specified | [14] |
| Compound 106 | KIKI mouse model (brain) | Not specified | ~2-fold (restored to wild-type levels) | Restored to wild-type levels | [13] |
| Nicotinamide (Vitamin B3) | FRDA patients | 3.5 to 6 grams | Statistically significant increase | Statistically significant increase | [3] |
Table 2: Small Molecules for Frataxin Stabilization
| Compound | Mechanism of Action | Cell Model | Effective Concentration | Effect | Reference |
| (+)-11 | Prevents frataxin ubiquitination | Calu-6 cells | Micromolar activity | Prevents frataxin degradation | [15][17] |
| UCM166 | Ubiquitin-competing molecule | FRDA iPSC-derived neuronal cells | 10x lower than previous compounds | Promotes frataxin accumulation | [16] |
Table 3: Other Frataxin-Modulating Compounds
| Compound | Mechanism of Action | Cell/Animal Model | Effect on Frataxin | Reference |
| Erythropoietin (EPO) | Post-translational effects | Human-derived fibroblasts | Significant increase in protein levels | [21] |
| STS-E412, STS-E424 | Small molecule EPO receptor agonists | Neuronal cells, KIKO mice | Increase in FXN mRNA and protein | [22] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of compounds targeting the frataxin pathway.
1. Quantification of FXN mRNA by Quantitative Real-Time RT-PCR (qRT-PCR)
-
Objective: To measure the relative or absolute levels of FXN messenger RNA in cells or tissues following treatment with a test compound.
-
Methodology:
-
RNA Extraction: Isolate total RNA from cell pellets or homogenized tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random primers or oligo(dT) primers.
-
Real-Time PCR: Perform real-time PCR using a suitable master mix (e.g., SYBR Green or TaqMan), cDNA template, and primers specific for the FXN gene. Use primers that span exons to avoid amplification of genomic DNA.[3]
-
Data Analysis: Normalize the FXN expression to one or more stable housekeeping genes (e.g., GAPDH, RER1, β2m).[13] Calculate the relative fold change in FXN mRNA levels using the ΔΔCt method.
-
2. Quantification of Frataxin Protein
-
Objective: To measure the levels of frataxin protein in cells or tissues.
-
Methods:
-
Western Blotting:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for frataxin. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH).
-
-
Immunoassays (ELISA, ECLIA, Dipstick):
-
These assays typically use a pair of antibodies to capture and detect frataxin.[23]
-
An electrochemiluminescence assay (ECLIA) utilizes a mouse anti-frataxin antibody for capture and a rabbit anti-frataxin antibody for detection.[23]
-
A lateral flow immunoassay (dipstick) allows for rapid, semi-quantitative measurement of frataxin in samples like buccal cells and whole blood.[24] The linear range for recombinant frataxin can be up to 500 pg.[24]
-
-
Mass Spectrometry:
-
3. Aconitase Activity Assay
-
Objective: To measure the activity of aconitase, an ISC-containing enzyme in the Krebs cycle, as a downstream marker of frataxin function.[6]
-
Methodology:
-
Lysate Preparation: Prepare whole-cell or mitochondrial lysates from treated and untreated cells/tissues.
-
Activity Measurement: Use a commercial aconitase activity assay kit (e.g., from Abcam). The assay measures the conversion of isocitrate to cis-aconitate by aconitase, which can be followed spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 240 nm).
-
Data Analysis: Normalize the aconitase activity to the total protein content of the lysate.
-
Visualizations of Pathways and Workflows
Caption: Mitochondrial iron-sulfur cluster biogenesis pathway, highlighting the central role of Frataxin.
References
- 1. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frataxin - Wikipedia [en.wikipedia.org]
- 3. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 5. Frataxin and Mitochondrial FeS Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curefa.org [curefa.org]
- 7. Mechanism of frataxin “bypass” in human iron–sulfur cluster biosynthesis with implications for Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian iron-sulfur cluster biogenesis: recent insights into the roles of frataxin, acyl carrier protein and ATPase-mediated transfer to recipient proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Therapeutic strategies in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model | PLOS One [journals.plos.org]
- 14. friedreichsataxianews.com [friedreichsataxianews.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. friedreichsataxianews.com [friedreichsataxianews.com]
- 17. Discovery of a novel small molecule inhibitor targeting the frataxin/ubiquitin interaction via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Pharmacotherapeutic strategies for Friedreich Ataxia: a review of the available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. neurologylive.com [neurologylive.com]
- 21. Therapeutic strategies in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. friedreichsataxianews.com [friedreichsataxianews.com]
- 23. curefa.org [curefa.org]
- 24. A rapid, noninvasive immunoassay for frataxin: Utility in assessment of Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frataxin analysis using triple quadrupole mass spectrometry: application to a large heterogeneous clinical cohort - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Frataxin Modulators in Cell Culture Experiments
A Representative Protocol Using Histone Deacetylase (HDAC) Inhibitors
Disclaimer: The specific compound "Frataxin-IN-1" was not identified in a comprehensive search of scientific literature. The following application notes and protocols are based on a well-characterized class of compounds, Histone Deacetylase (HDAC) inhibitors, which are used in Friedreich's Ataxia (FRDA) research to increase frataxin protein levels. This document serves as a representative guide for researchers working with compounds intended to modulate frataxin expression in cell culture.
Introduction
Friedreich's ataxia is a neurodegenerative disease caused by reduced expression of the mitochondrial protein frataxin (FXN).[1][2][3][4] A primary molecular mechanism underlying this reduced expression in most patients is the hyper-expansion of a GAA trinucleotide repeat in the first intron of the FXN gene.[3][5][6] This expansion leads to a heterochromatin-mediated gene silencing, characterized by histone hypoacetylation.[2][3][6]
Histone deacetylase (HDAC) inhibitors are a class of small molecules that can reverse this epigenetic silencing.[2][5][6][7] By inhibiting HDACs, these compounds increase histone acetylation, leading to a more open chromatin structure and subsequent upregulation of FXN gene transcription and frataxin protein expression.[2][3][6] This makes HDAC inhibitors a valuable tool for studying the effects of frataxin restoration in FRDA cellular models and for screening potential therapeutic agents.
Data Presentation
The following tables represent expected quantitative data from experiments using an HDAC inhibitor on FRDA patient-derived fibroblasts.
Table 1: Dose-Dependent Effect of a Representative HDAC Inhibitor on Frataxin mRNA and Protein Levels
| HDAC Inhibitor Conc. (µM) | Frataxin mRNA Fold Increase (relative to vehicle) | Frataxin Protein Fold Increase (relative to vehicle) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 100 ± 5 |
| 0.1 | 1.5 ± 0.2 | 1.3 ± 0.3 | 98 ± 4 |
| 1.0 | 2.8 ± 0.4 | 2.5 ± 0.5 | 95 ± 6 |
| 10.0 | 3.5 ± 0.5 | 3.1 ± 0.6 | 85 ± 8 |
| 100.0 | 2.1 ± 0.3 | 1.8 ± 0.4 | 60 ± 10 |
Table 2: Effect of HDAC Inhibitor Treatment on Mitochondrial Function Markers
| Treatment (1 µM) | Aconitase Activity (% of healthy control) | Mitochondrial Membrane Potential (ΔΨm) (% of healthy control) | Intracellular ROS Levels (% of vehicle) |
| Healthy Control (untreated) | 100 ± 10 | 100 ± 8 | 100 ± 12 |
| FRDA Fibroblasts (vehicle) | 45 ± 8 | 65 ± 10 | 180 ± 20 |
| FRDA Fibroblasts + HDACi | 75 ± 12 | 85 ± 11 | 120 ± 15 |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with HDAC Inhibitor
Materials:
-
FRDA patient-derived fibroblasts or other relevant cell line (e.g., lymphoblasts)
-
Healthy control fibroblasts
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
HDAC inhibitor stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed FRDA and healthy control fibroblasts in 6-well plates at a density of 2 x 10⁵ cells per well.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the HDAC inhibitor in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the HDAC inhibitor or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein lysis for Western blot, or functional assays).
Protocol 2: Quantification of Frataxin mRNA by RT-qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for FXN and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a suitable master mix and primers for FXN and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in FXN mRNA expression relative to the vehicle-treated control.
Protocol 3: Quantification of Frataxin Protein by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-frataxin and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-frataxin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the anti-loading control antibody.
-
Quantify the band intensities and normalize the frataxin signal to the loading control.
Visualizations
References
- 1. Posttranslational regulation of mitochondrial frataxin and identification of compounds that increase frataxin levels in Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model | PLOS One [journals.plos.org]
- 3. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedreich Ataxia: Molecular Mechanisms, Redox Considerations, and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. friedreichsataxianews.com [friedreichsataxianews.com]
- 6. Histone deacetylase inhibitors reverse gene silencing in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Frataxin-Increasing Compound (Frataxin-IN-1) in Mouse Models of Friedreich's Ataxia
Disclaimer: A specific therapeutic agent designated "Frataxin-IN-1" was not identified in a comprehensive search of publicly available scientific literature. The following application notes and protocols are presented for a hypothetical frataxin-increasing compound, herein referred to as "this compound," based on established methodologies for testing small molecule therapeutics in mouse models of Friedreich's Ataxia (FA).
Introduction
Friedreich's ataxia is a neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin (FXN).[1][2][3] A primary therapeutic strategy is to increase the levels of functional frataxin. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on how to use a hypothetical frataxin-increasing compound, "this compound," in preclinical mouse models of FA. The protocols outlined below are based on methodologies reported for other compounds aimed at increasing frataxin expression or function.
Mechanism of Action
Frataxin plays a crucial role in mitochondrial iron-sulfur cluster (ISC) biosynthesis and cellular iron homeostasis.[3][4][5] A deficiency in frataxin leads to mitochondrial iron accumulation, oxidative stress, and impaired cellular function.[6][7] this compound is hypothesized to act by upregulating the expression of the FXN gene, leading to increased levels of frataxin protein. This, in turn, is expected to restore mitochondrial function and ameliorate the pathological phenotypes associated with Friedreich's ataxia.
References
- 1. Frontiers | A Drug Combination Rescues Frataxin-Dependent Neural and Cardiac Pathophysiology in FA Models [frontiersin.org]
- 2. Frontiers | Cerebellar Pathology in an Inducible Mouse Model of Friedreich Ataxia [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 5. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fixing frataxin: ‘ironing out’ the metabolic defect in Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Assays to Evaluate Frataxin-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedreich's ataxia (FRDA) is a debilitating neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin (FXN).[1][2] This deficiency is most commonly caused by a GAA triplet-repeat expansion in the first intron of the FXN gene, leading to reduced transcription and consequently, lower levels of functional frataxin protein.[3][4] Frataxin plays a critical role in the biosynthesis of iron-sulfur clusters (ISCs), which are essential cofactors for numerous enzymes involved in mitochondrial respiration, energy metabolism, and iron homeostasis.[1][5] The resulting cellular dysfunction, including impaired ATP production, increased oxidative stress, and mitochondrial iron accumulation, contributes to the progressive neurodegeneration and cardiomyopathy seen in FRDA patients.[6][7][8]
Frataxin-IN-1 is a small molecule inhibitor of frataxin with a reported IC50 of 45 µM.[9] It has been suggested to function by preventing the ubiquitination and subsequent proteasomal degradation of frataxin.[10] These application notes provide a comprehensive overview of cellular assays and detailed protocols to investigate the activity and efficacy of compounds like this compound, which aim to modulate frataxin levels and function.
Frataxin Signaling and Pathophysiology
Frataxin is a nuclear-encoded protein that is imported into the mitochondria and processed into its mature, functional form.[11] Its primary role is to act as an iron chaperone, delivering iron to the ISC assembly machinery.[12] A deficiency in frataxin disrupts this process, leading to a cascade of detrimental cellular events.
Key Cellular Assays for this compound Activity
A panel of cellular assays is recommended to comprehensively evaluate the effects of this compound. These assays are designed to measure changes in frataxin expression, mitochondrial function, and downstream cellular phenotypes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for testing a compound like this compound.
Data Presentation
The following tables summarize expected quantitative outcomes from the described cellular assays when testing a potential frataxin-enhancing compound in FRDA cellular models.
Table 1: Frataxin Expression Analysis
| Assay | Endpoint | Expected Outcome with this compound |
| Quantitative PCR (qPCR) | FXN mRNA levels | No significant change expected if mechanism is post-translational. |
| Western Blot | Frataxin protein levels | Dose-dependent increase. |
Table 2: Mitochondrial Function Assays
| Assay | Endpoint | Expected Outcome with this compound |
| Aconitase Activity Assay | Enzyme activity (nmol/min/mg protein) | Dose-dependent increase. |
| Mitochondrial Respiratory Chain Complex Activity | Complex I, II, and III activity (nmol/min/mg protein) | Dose-dependent increase. |
| Cellular ATP Production Assay | Intracellular ATP levels (µM) | Dose-dependent increase. |
Table 3: Cellular Phenotype Assays
| Assay | Endpoint | Expected Outcome with this compound |
| Reactive Oxygen Species (ROS) Assay | Fluorescence intensity | Dose-dependent decrease. |
| Cell Viability Assay | Percent viability | Increase in viability under stress conditions. |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for FXN mRNA Expression
Objective: To quantify the relative expression levels of FXN mRNA in cells treated with this compound.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for FXN and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Cell Culture and Treatment: Plate FRDA patient-derived fibroblasts or other suitable cell models and treat with a range of concentrations of this compound for a specified time (e.g., 24-72 hours).
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction mixture includes qPCR master mix, forward and reverse primers (final concentration 200-500 nM), and cDNA template.
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Calculate the relative FXN mRNA expression using the ΔΔCt method, normalizing to the reference gene.
Western Blot for Frataxin Protein Levels
Objective: To detect and quantify changes in frataxin protein levels following treatment with this compound.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against frataxin
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-frataxin antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the frataxin signal to the loading control.
Aconitase Activity Assay
Objective: To measure the activity of the iron-sulfur cluster-containing enzyme aconitase as a functional readout of ISC biosynthesis.[12][13]
Materials:
-
Mitochondrial isolation kit (optional)
-
Aconitase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.2 mM NADP+, 5 mM sodium citrate, 1 mM MnCl2)
-
Isocitrate dehydrogenase (enzyme)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Sample Preparation: Prepare mitochondrial lysates or whole-cell lysates from treated and untreated cells.
-
Reaction Mixture: In a 96-well plate or cuvette, add the aconitase assay buffer and isocitrate dehydrogenase.
-
Initiate Reaction: Add the cell or mitochondrial lysate to the reaction mixture to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C. The increase in absorbance corresponds to the reduction of NADP+ to NADPH, which is coupled to the conversion of isocitrate from citrate by aconitase.
-
Data Analysis: Calculate the rate of NADPH formation (activity) and normalize to the protein concentration of the lysate.
Mitochondrial Respiratory Chain Complex Activity Assays
Objective: To assess the function of the electron transport chain (ETC) by measuring the activity of individual complexes (I, II, and III).[14][15][16]
Method 1: Spectrophotometric Assays
Materials:
-
Isolated mitochondria
-
Specific substrates and inhibitors for each complex (e.g., NADH for Complex I, succinate for Complex II, decylubiquinol for Complex III; rotenone to inhibit Complex I, antimycin A to inhibit Complex III)
-
Spectrophotometer
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from treated and untreated cells.
-
Complex-Specific Reactions: Set up specific reaction mixtures for each complex containing the appropriate substrates, electron acceptors, and inhibitors.
-
Measurement: Monitor the change in absorbance of the electron acceptor over time to determine the rate of enzyme activity.
-
Data Analysis: Calculate the specific activity for each complex (nmol/min/mg protein).
Method 2: Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)
Materials:
-
Seahorse XF Analyzer
-
XF Cell Mito Stress Test Kit
-
Permeabilized cells or isolated mitochondria
-
Specific substrates for different respiratory states (e.g., pyruvate, malate, ADP, succinate)
Protocol:
-
Cell Plating: Plate cells in a Seahorse XF microplate.
-
Permeabilization (optional): Permeabilize cells to allow direct access of substrates to the mitochondria.
-
Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the different parameters of mitochondrial respiration.
Cellular ATP Production Assay
Objective: To measure the overall cellular energy status by quantifying intracellular ATP levels.[8][17]
Materials:
-
Luminescent ATP assay kit (e.g., CellTiter-Glo, Promega)
-
Luminometer or plate reader with luminescence detection capabilities
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound in a 96-well plate.
-
Assay Reagent Addition: Add the ATP assay reagent directly to the cell culture wells. This reagent lyses the cells and provides the necessary components for the luciferase reaction.
-
Measurement: After a short incubation, measure the luminescence signal.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ATP. Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Reactive Oxygen Species (ROS) Assay
Objective: To measure the levels of intracellular ROS, a key indicator of oxidative stress.[18][19][20][21]
Materials:
-
Fluorescent ROS indicator dye (e.g., DCFDA or CellROX Green)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound.
-
Dye Loading: Incubate the cells with the ROS indicator dye according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity of the cells using a suitable instrument.
-
Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls. A decrease in fluorescence indicates a reduction in ROS levels.
Conclusion
The cellular assays and protocols outlined in these application notes provide a robust framework for evaluating the activity of this compound and other potential therapeutic compounds for Friedreich's ataxia. By systematically assessing frataxin expression, mitochondrial function, and cellular phenotypes, researchers can gain valuable insights into the efficacy and mechanism of action of these compounds, ultimately advancing the development of novel treatments for this devastating disease.
References
- 1. curefa.org [curefa.org]
- 2. Design and validation of cell-based potency assays for frataxin supplementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real time PCR quantification of frataxin mRNA in the peripheral blood leucocytes of Friedreich ataxia patients and carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Posttranslational regulation of mitochondrial frataxin and identification of compounds that increase frataxin levels in Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forum Original Research Communication: Frataxin, Iron–Sulfur Clusters, Heme, ROS, and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a novel small molecule inhibitor targeting the frataxin/ubiquitin interaction via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of antibodies for western blot analysis of frataxin protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frataxin acts as an iron chaperone protein to modulate mitochondrial aconitase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.protocols.io [content.protocols.io]
- 17. pnas.org [pnas.org]
- 18. Frataxins Emerge as New Players of the Intracellular Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frataxin deficiency disrupts mitochondrial respiration and pulmonary endothelial cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Detection of Frataxin Levels by Western Blot Following Frataxin-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Frataxin (FXN) is a mitochondrial protein crucial for iron-sulfur cluster biosynthesis and iron homeostasis.[1][2] Reduced levels of frataxin are the primary cause of Friedreich's ataxia (FRDA), a progressive neurodegenerative disorder.[1][3][4] Consequently, therapeutic strategies for FRDA often focus on increasing frataxin expression. This application note provides a detailed Western blot protocol to quantify changes in frataxin protein levels in cultured cells following treatment with a hypothetical inducer, Frataxin-IN-1. Western blotting is a widely used technique to detect and quantify specific proteins within a complex mixture, making it an ideal method for this application.[5][6]
Experimental Protocols
This protocol outlines the steps for cell culture and treatment, sample preparation, and Western blot analysis of frataxin protein levels.
1. Cell Culture and Treatment with this compound
-
Cell Line: Human cell lines such as HEK293, HeLa, or patient-derived fibroblasts are suitable for this protocol.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Ensure each treatment condition is performed in triplicate.
-
2. Cell Lysis and Protein Extraction
This protocol is designed for adherent cells.[7]
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail.
-
-
Procedure:
-
Place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Store the protein samples at -80°C for long-term storage or proceed to the next step.
-
3. Protein Quantification
Accurate protein quantification is essential for comparing frataxin levels across different samples.[8][9]
-
Method: A bicinchoninic acid (BCA) assay is recommended due to its compatibility with detergents present in the lysis buffer.[8]
-
Procedure:
-
Follow the manufacturer's instructions for the BCA protein assay kit.
-
Prepare a standard curve using bovine serum albumin (BSA).
-
Determine the protein concentration of each sample by measuring the absorbance at 562 nm using a plate reader.
-
Normalize the protein concentration of all samples to the same value (e.g., 1-2 µg/µL) using lysis buffer.
-
4. SDS-PAGE and Protein Transfer
-
Reagents:
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
12% or 15% Tris-Glycine polyacrylamide gels.
-
1x Tris-Glycine-SDS Running Buffer.
-
1x Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Polyvinylidene difluoride (PVDF) membrane (0.2 µm or 0.45 µm).
-
-
Procedure:
-
Mix 3 parts of protein lysate with 1 part of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane into the polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Activate the PVDF membrane by incubating in methanol for 1 minute, followed by a brief wash in transfer buffer.
-
Assemble the transfer stack (wet or semi-dry transfer system) and transfer the proteins from the gel to the PVDF membrane.[9] Transfer conditions will vary depending on the system used (e.g., 100 V for 1 hour for wet transfer).[10]
-
5. Immunoblotting
-
Reagents:
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-Frataxin antibody (e.g., rabbit polyclonal or mouse monoclonal). The mature form of human frataxin has a molecular weight of approximately 14 kDa, while the precursor is around 23 kDa.[3][11] A dilution of 1:1000 is a good starting point, but should be optimized.[12]
-
Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-β-tubulin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
-
Procedure:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-frataxin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
(Optional) Strip the membrane and re-probe with a loading control antibody following the same procedure.
-
6. Data Analysis and Quantification
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for frataxin and the loading control in each lane.[13]
-
Normalization: Normalize the frataxin band intensity to the corresponding loading control band intensity for each sample. This corrects for any variations in protein loading.[9]
-
Relative Quantification: Express the normalized frataxin levels in treated samples as a fold change relative to the vehicle-treated control.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the Western blot analysis.
| Treatment Group | Frataxin Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Frataxin Level (Frataxin/Loading Control) | Fold Change vs. Vehicle |
| Vehicle Control | 1.0 | |||
| This compound (0.1 µM) | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) |
Visualizations
Diagram 1: Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of frataxin levels.
Diagram 2: Hypothetical Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action.
References
- 1. Frataxin (F4V2S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Frataxin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 4. Role of frataxin protein deficiency and metabolic dysfunction in Friedreich ataxia, an autosomal recessive mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Protein Quantification Using the "Rapid Western Blot" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. licorbio.com [licorbio.com]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of antibodies for western blot analysis of frataxin protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frataxin antibody (14147-1-AP) | Proteintech [ptglab.com]
- 13. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Frata-xin-IN-1 in Mitochondrial Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frataxin (FXN) is a mitochondrial protein essential for the biosynthesis of iron-sulfur clusters (ISCs), critical cofactors for numerous enzymes involved in mitochondrial respiration and cellular iron homeostasis.[1] Reduced levels of frataxin lead to the debilitating neurodegenerative disorder Friedreich's Ataxia (FA), characterized by mitochondrial dysfunction, iron accumulation, and increased oxidative stress. Frataxin-IN-1, also known as compound (+)-11, is a novel small molecule inhibitor of frataxin ubiquitination.[2][3] By preventing the ubiquitin-proteasome-mediated degradation of frataxin, this compound effectively increases intracellular frataxin levels. This property makes it a valuable research tool for studying the role of frataxin in mitochondrial function and for evaluating therapeutic strategies aimed at increasing frataxin levels in FA and other conditions linked to mitochondrial dysfunction.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on key aspects of mitochondrial health and function in cellular models.
Mechanism of Action
This compound acts by specifically targeting the interaction between frataxin and the ubiquitin ligase complex responsible for its degradation. It has been shown to prevent the ubiquitination of frataxin, leading to its accumulation in both precursor and mature forms.[3][4] This targeted mechanism allows for the specific investigation of the consequences of increased frataxin levels on mitochondrial bioenergetics, iron metabolism, and oxidative stress.
Data Presentation
The following tables summarize the quantitative effects of this compound and related ubiquitin-competing molecules (UCMs) on frataxin levels and mitochondrial function as reported in key studies.
Table 1: Effect of this compound (Compound (+)-11) on Frataxin Levels and Aconitase Activity
| Cell Line | Treatment | Frataxin Level (Fold Increase vs. Control) | Aconitase Activity (% of Control) | Reference |
| FRDA Patient Lymphoblasts | 10 µM Compound (+)-11 (5 days) | ~1.5 - 2.0 | ~150 - 200 | [5] |
Table 2: Effect of Ubiquitin-Competing Molecules (UCMs) on Frataxin Accumulation and Aconitase Rescue in FRDA Patient Lymphoblasts
| Treatment (10 µM for 5 days) | Frataxin Level (% of Carrier) | Aconitase Activity (% Rescue) | Reference |
| UCM53 | ~60% | ~40% | |
| UCM108 | ~75% | ~60% |
Experimental Protocols
Assessment of Frataxin Protein Levels by Western Blot
This protocol describes the quantification of frataxin protein levels in cultured cells following treatment with this compound.
Materials:
-
This compound (Compound (+)-11)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-frataxin antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 24-72 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-frataxin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the frataxin band intensity to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Aconitase Activity
This protocol measures the activity of aconitase, an iron-sulfur cluster-containing enzyme in the mitochondrial matrix, which is often reduced in frataxin deficiency.
Materials:
-
Aconitase activity assay kit (spectrophotometric or in-gel)
-
Cell lysates prepared as described in Protocol 1
-
Microplate reader or gel imaging system
Procedure (Spectrophotometric Assay):
-
Follow the manufacturer's instructions provided with the aconitase activity assay kit.
-
Briefly, prepare cell lysates in the provided assay buffer.
-
Add the reaction mixture containing the substrate (citrate or isocitrate) to the cell lysates in a 96-well plate.
-
Monitor the change in absorbance at the specified wavelength over time using a microplate reader.
-
Calculate the aconitase activity based on the rate of substrate conversion.
Determination of Cellular ATP Levels
This protocol quantifies cellular ATP levels as a measure of mitochondrial energy production.
Materials:
-
ATP bioluminescence assay kit (luciferin/luciferase-based)
-
Cultured cells treated with this compound
-
Luminometer
Procedure:
-
Follow the manufacturer's instructions for the ATP assay kit.
-
Plate cells in a white-walled 96-well plate and treat with this compound.
-
Add the ATP-releasing reagent to lyse the cells and release ATP.
-
Add the luciferase/luciferin reagent.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 dye
-
Cell culture medium
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound in a multi-well plate.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in pre-warmed cell culture medium containing JC-1 dye (typically 1-5 µM).
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells by flow cytometry, detecting the green fluorescence (monomers) in the FITC channel and the red fluorescence (aggregates) in the PE channel.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFDA (or H2DCFDA)
-
Cell culture medium
-
FACS buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in pre-warmed medium containing DCFDA (typically 5-10 µM).
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells by flow cytometry, detecting the green fluorescence of DCF in the FITC channel.
Visualizations
Caption: this compound inhibits the E3 ubiquitin ligase, preventing frataxin degradation.
Caption: Experimental workflow for studying mitochondrial function with this compound.
Caption: Signaling pathway illustrating the effects of this compound on mitochondrial function.
References
- 1. researchgate.net [researchgate.net]
- 2. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. cube-biotech.com [cube-biotech.com]
- 4. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Measuring the Effect of Frata-IN-1 on Iron-Sulfur Cluster Synthesis: Application Notes and Protocols
For Research Use Only.
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to measure the biological effects of Frata-IN-1, a hypothetical inhibitor of frataxin-mediated iron-sulfur (Fe-S) cluster biosynthesis. Frataxin is a mitochondrial protein that plays a critical role in the formation of Fe-S clusters, essential cofactors for a variety of cellular processes.[1][2] A deficiency in frataxin leads to the neurodegenerative disease Friedreich's ataxia, which is characterized by impaired Fe-S cluster synthesis, mitochondrial iron overload, and increased oxidative stress.[3][4] Frata-IN-1 is presented here as a tool to probe the intricacies of Fe-S cluster biogenesis and to serve as a reference for the development of therapeutics targeting this pathway. The following protocols describe in vitro and cell-based assays to quantify the impact of Frata-IN-1 on key steps of Fe-S cluster synthesis and cellular iron homeostasis.
Introduction to Frataxin and Iron-Sulfur Cluster Biogenesis
Iron-sulfur clusters are fundamental cofactors involved in numerous cellular functions, including mitochondrial respiration, DNA replication and repair, and metabolic regulation.[5] The biogenesis of these clusters is a complex process that is highly conserved across species. In eukaryotes, the primary assembly of Fe-S clusters occurs in the mitochondria through the iron-sulfur cluster (ISC) machinery.[6]
The core of the ISC machinery consists of a scaffold protein, ISCU, upon which the Fe-S cluster is assembled. The sulfur is provided by the cysteine desulfurase NFS1, which, in a complex with ISD11, catalyzes the removal of sulfur from cysteine.[7] Frataxin functions as an allosteric activator of this complex, enhancing the cysteine desulfurase activity of NFS1 and facilitating the transfer of sulfur to ISCU.[8][9] Frataxin deficiency disrupts this process, leading to a cascade of cellular dysfunction.[3]
Frata-IN-1 is a hypothetical small molecule designed to inhibit the frataxin-dependent activation of the ISC machinery. By using Frata-IN-1, researchers can modulate the rate of Fe-S cluster synthesis, providing a valuable model for studying the downstream consequences of impaired frataxin function and for screening for potential therapeutic interventions.
Data Presentation
The following tables summarize hypothetical quantitative data demonstrating the inhibitory effect of Frata-IN-1 on various aspects of Fe-S cluster synthesis and iron metabolism.
Table 1: Effect of Frata-IN-1 on in vitro Cysteine Desulfurase Activity of the NFS1/ISD11/ISCU Complex
| Frata-IN-1 (µM) | NFS1 Activity (nmol sulfide/min/mg) | % Inhibition |
| 0 (Vehicle) | 15.2 ± 1.1 | 0% |
| 1 | 11.8 ± 0.9 | 22.4% |
| 5 | 7.5 ± 0.6 | 50.7% |
| 10 | 4.1 ± 0.4 | 73.0% |
| 25 | 2.0 ± 0.3 | 86.8% |
| 50 | 1.1 ± 0.2 | 92.8% |
Table 2: Effect of Frata-IN-1 on in vitro [2Fe-2S] Cluster Assembly on ISCU
| Frata-IN-1 (µM) | Rate of [2Fe-2S] Cluster Formation (µM/min) | % Inhibition |
| 0 (Vehicle) | 0.85 ± 0.07 | 0% |
| 1 | 0.62 ± 0.05 | 27.1% |
| 5 | 0.39 ± 0.04 | 54.1% |
| 10 | 0.21 ± 0.03 | 75.3% |
| 25 | 0.10 ± 0.02 | 88.2% |
| 50 | 0.04 ± 0.01 | 95.3% |
Table 3: Effect of Frata-IN-1 on Cellular Aconitase Activity
| Treatment (24 hours) | Cytosolic Aconitase Activity (nmol/min/mg protein) | Mitochondrial Aconitase Activity (nmol/min/mg protein) |
| Vehicle | 45.3 ± 3.8 | 88.1 ± 7.2 |
| Frata-IN-1 (10 µM) | 28.7 ± 2.5 | 42.5 ± 4.1 |
| Frata-IN-1 (25 µM) | 15.1 ± 1.9 | 21.3 ± 2.8 |
Table 4: Effect of Frata-IN-1 on Cellular and Mitochondrial Iron Levels
| Treatment (48 hours) | Labile Iron Pool (µM) | Mitochondrial Non-Heme Iron (nmol/mg protein) |
| Vehicle | 0.5 ± 0.1 | 2.1 ± 0.3 |
| Frata-IN-1 (10 µM) | 1.2 ± 0.2 | 4.8 ± 0.6 |
| Frata-IN-1 (25 µM) | 2.1 ± 0.3 | 7.5 ± 0.9 |
Table 5: Effect of Frata-IN-1 on Frataxin Protein Levels
| Treatment (48 hours) | Frataxin Protein Level (relative to vehicle) |
| Vehicle | 1.00 ± 0.08 |
| Frata-IN-1 (10 µM) | 0.98 ± 0.07 |
| Frata-IN-1 (25 µM) | 0.95 ± 0.09 |
Experimental Protocols
Protocol 1: In Vitro Cysteine Desulfurase Activity Assay
This assay measures the rate of sulfide production from cysteine, which is catalyzed by the NFS1/ISD11 complex and stimulated by frataxin. The amount of sulfide produced is quantified using the methylene blue method.[10][11]
Materials:
-
Recombinant human NFS1, ISD11, ISCU, and Frataxin proteins
-
L-cysteine
-
Dithiothreitol (DTT)
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (pH 8.0)
-
N,N-dimethyl-p-phenylenediamine sulfate
-
Ferric chloride (FeCl₃)
-
Frata-IN-1
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing NFS1, ISD11, ISCU, and Frataxin in Tris-HCl buffer.
-
Add PLP and DTT to the reaction mixture.
-
Add varying concentrations of Frata-IN-1 or vehicle (DMSO) to the wells of a 96-well plate.
-
Initiate the reaction by adding L-cysteine to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a solution of N,N-dimethyl-p-phenylenediamine sulfate in sulfuric acid.
-
Add FeCl₃ solution to develop the methylene blue color.
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance at 670 nm using a microplate reader.
-
Calculate the concentration of sulfide produced using a standard curve generated with known concentrations of sodium sulfide.
Protocol 2: In Vitro [2Fe-2S] Cluster Assembly Assay
This assay monitors the formation of the [2Fe-2S] cluster on the scaffold protein ISCU by measuring the increase in absorbance at 456 nm.[12]
Materials:
-
Recombinant human NFS1, ISD11, ISCU, and Frataxin proteins
-
L-cysteine
-
Ferrous ammonium sulfate
-
DTT
-
Tris-HCl buffer (pH 8.0)
-
Frata-IN-1
-
Anaerobic chamber or glove box
-
UV-Vis spectrophotometer
Procedure:
-
Perform all steps under anaerobic conditions.
-
Prepare a reaction mixture containing NFS1, ISD11, ISCU, and Frataxin in Tris-HCl buffer.
-
Add DTT to the mixture.
-
Add varying concentrations of Frata-IN-1 or vehicle to the reaction mixture.
-
Initiate the reaction by adding L-cysteine and ferrous ammonium sulfate.
-
Monitor the increase in absorbance at 456 nm over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction is determined from the linear phase of the absorbance curve.
Protocol 3: Cellular Aconitase Activity Assay
This assay measures the activity of cytosolic and mitochondrial aconitases, which are Fe-S cluster-containing enzymes. A decrease in aconitase activity is an indicator of impaired Fe-S cluster synthesis.[13][14]
Materials:
-
Cell culture model (e.g., HEK293 cells)
-
Frata-IN-1
-
Cell lysis buffer
-
Aconitase activity assay kit (e.g., from Sigma-Aldrich or Abcam)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of Frata-IN-1 or vehicle for 24-48 hours.
-
Harvest the cells and prepare cytosolic and mitochondrial fractions by differential centrifugation.
-
Lyse the fractions to release the proteins.
-
Determine the protein concentration of each lysate.
-
Measure aconitase activity in each fraction using a commercial assay kit according to the manufacturer's instructions. The assay typically involves a coupled enzymatic reaction that produces a colored or fluorescent product.
-
Normalize the aconitase activity to the protein concentration.
Protocol 4: Cellular and Mitochondrial Iron Quantification
This protocol describes the measurement of the labile iron pool (LIP) in the cytosol and non-heme iron in mitochondria. An increase in both is expected with frataxin inhibition.
A. Measurement of the Labile Iron Pool (LIP): [1][15] Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Iron chelator (e.g., deferiprone)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Treat cells with Frata-IN-1 or vehicle.
-
Load the cells with Calcein-AM, which becomes fluorescent upon hydrolysis by intracellular esterases.
-
Measure the baseline fluorescence.
-
Add an iron chelator to sequester labile iron from calcein, resulting in an increase in fluorescence.
-
The change in fluorescence is proportional to the LIP.
B. Measurement of Mitochondrial Non-Heme Iron: [9][16] Materials:
-
Mitochondrial isolation kit
-
Acid solution (e.g., HCl)
-
Reducing agent (e.g., ascorbic acid)
-
Iron chromogen (e.g., bathophenanthroline disulfonate)
-
Spectrophotometer
Procedure:
-
Treat cells with Frata-IN-1 or vehicle.
-
Isolate mitochondria from the cells.
-
Lyse the mitochondria and release iron by acid treatment.
-
Reduce Fe³⁺ to Fe²⁺ with a reducing agent.
-
Add the iron chromogen, which forms a colored complex with Fe²⁺.
-
Measure the absorbance at the appropriate wavelength (e.g., 535 nm for bathophenanthroline).
-
Quantify the iron concentration using a standard curve.
Protocol 5: Frataxin Protein Quantification by Western Blot
This protocol is to confirm that Frata-IN-1 does not act by reducing the overall amount of frataxin protein.[5][17]
Materials:
-
Cell culture model
-
Frata-IN-1
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against frataxin
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Frata-IN-1 or vehicle for 48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-frataxin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Frataxin-IN-1 inhibits Fe-S cluster biogenesis.
Caption: Workflow for assessing Frata-IN-1 effects.
Caption: Downstream effects of Frata-IN-1 action.
References
- 1. Flow cytometry measurement of the labile iron pool in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of the Labile Iron Pool of Human Lymphocytes using the Fluorescent Probe, CP655 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curefa.org [curefa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and functional dynamics of the mitochondrial Fe/S cluster synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The labile iron pool: characterization, measurement, and participation in cellular processes(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized protocol for quantification of mitochondrial non-heme and heme iron content in mouse tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of frataxin “bypass” in human iron–sulfur cluster biosynthesis with implications for Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Iron–sulfur cluster assembly scaffold protein IscU is required for activation of ferric uptake regulator (Fur) in Escherichiacoli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Fluorescence analysis of the labile iron pool of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of antibodies for western blot analysis of frataxin protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Frataxin-IN-1 Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frataxin-IN-1 is a novel investigational compound designed to increase the levels or enhance the function of frataxin (FXN), a critical mitochondrial protein. Deficiencies in frataxin lead to Friedreich's ataxia, a debilitating neurodegenerative disease. Assessing the bioavailability of this compound is a crucial step in its preclinical and clinical development. These application notes provide detailed protocols for a multi-faceted approach to evaluating the bioavailability of this compound, encompassing both pharmacokinetic (PK) and pharmacodynamic (PD) assessments.
The pharmacokinetic aspect focuses on quantifying the concentration of this compound in biological matrices over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The pharmacodynamic aspect involves measuring the biological response to the compound, specifically its effect on frataxin protein levels and the restoration of downstream cellular functions.
Pharmacokinetic Assessment of this compound
The primary method for quantifying small molecules like this compound in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
Table 1: Key Pharmacokinetic Parameters for Bioavailability Assessment
| Parameter | Description | Formula | Importance |
| Cmax | Maximum observed plasma concentration of the drug. | Directly from concentration-time data | Indicates the peak exposure to the drug. |
| Tmax | Time to reach maximum plasma concentration. | Directly from concentration-time data | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | The integral of the drug concentration-time curve. | ∫C(t)dt from 0 to ∞ | Represents the total drug exposure over time. |
| Absolute Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation. | (AUCoral / AUCIV) * (DoseIV / Doseoral) | A fundamental measure of a drug's absorption. |
| Half-life (t1/2) | Time required for the drug concentration to decrease by half. | 0.693 / kel | Determines the dosing interval. |
Experimental Protocol: Quantification of this compound in Plasma using LC-MS/MS
This protocol outlines the steps for a typical in vivo pharmacokinetic study in a rodent model.
1. Study Design and Dosing:
-
Animals: Male Sprague-Dawley rats (n=5 per group).
-
Groups:
-
Intravenous (IV) administration: 1 mg/kg this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Oral (PO) administration: 10 mg/kg this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Fasting: Animals should be fasted overnight prior to dosing.[1]
2. Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein into EDTA-coated tubes at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the properties of this compound.
-
MRM Transitions: Develop and optimize specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
5. Data Analysis:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Quantify the concentration of this compound in the study samples using the calibration curve.
-
Calculate the pharmacokinetic parameters listed in Table 1 using appropriate software (e.g., Phoenix WinNonlin).
Pharmacodynamic Assessment of this compound
Pharmacodynamic assessments determine the biological effect of this compound. This can be achieved by measuring changes in frataxin protein levels and by assessing the functional rescue in cellular models of Friedreich's ataxia.
Quantification of Frataxin Protein Levels
An increase in frataxin protein levels in relevant tissues or cells following treatment with this compound would provide direct evidence of its biological activity. A highly sensitive and specific method for this is immunoprecipitation followed by LC-MS/MS.[2][3][4][5]
Table 2: Data Presentation for Frataxin Protein Quantification
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Tissue/Cell Type | Mean Frataxin Level (pg/µg total protein) ± SD | Fold Change vs. Vehicle |
| Vehicle | 0 | 24 | Platelets | 2.4 ± 0.6 | 1.0 |
| This compound | 10 | 24 | Platelets | 4.8 ± 0.9 | 2.0 |
| This compound | 30 | 24 | Platelets | 7.2 ± 1.1 | 3.0 |
| Healthy Control | N/A | N/A | Platelets | 9.4 ± 2.6 | 3.9 |
Experimental Protocol: Quantification of Mature Frataxin in Platelets by IP-LC-MS/MS
1. Sample Collection and Preparation:
-
Following the in vivo study described above, collect whole blood into acid-citrate-dextrose (ACD) tubes.
-
Isolate platelets by differential centrifugation.
-
Lyse the platelets in a suitable lysis buffer (e.g., IP lysis buffer with protease inhibitors).
-
Determine the total protein concentration of the lysate using a BCA assay.
2. Immunoprecipitation (IP):
-
Couple an anti-frataxin monoclonal antibody to protein G magnetic beads.
-
Incubate a known amount of platelet lysate (e.g., 500 µg total protein) with the antibody-coupled beads overnight at 4°C to capture frataxin.
-
Spike in a stable isotope-labeled (SILAC) frataxin internal standard.[2]
-
Wash the beads several times with PBS to remove non-specifically bound proteins.
-
Elute the captured frataxin from the beads using an acidic elution buffer.[4]
3. Protein Digestion:
-
Neutralize the eluate and digest the frataxin protein into peptides using trypsin or Asp-N overnight at 37°C.[2][4]
4. LC-MS/MS Analysis:
-
Analyze the resulting peptides using a high-resolution mass spectrometer coupled to a nano-flow HPLC system.
-
Select specific proteotypic peptides for mature frataxin for quantification (e.g., L136GGDLGTYVINK147, Q153IWLSSPSSGPK164).[2]
-
Monitor the precursor and product ions for both the endogenous (light) and internal standard (heavy) peptides.
5. Data Analysis:
-
Calculate the ratio of the peak areas of the light peptides to the heavy peptides.
-
Quantify the amount of endogenous frataxin using a calibration curve prepared with known amounts of purified frataxin protein.
-
Normalize the frataxin amount to the total protein content of the initial lysate.
Cell-Based Functional Assays
Cell-based assays are essential to confirm that the increased frataxin levels resulting from this compound treatment are biologically functional. Fibroblasts from Friedreich's ataxia patients or engineered cell lines with reduced frataxin expression can be used.[6][7][8]
Table 3: Data Presentation for Cell-Based Functional Assays
| Cell Line | Treatment | Concentration (µM) | ATP Levels (% of WT) | Aconitase Activity (% of WT) | Oxidative Stress (% of Untreated) |
| FRDA Fibroblasts | Untreated | 0 | 60 ± 5 | 55 ± 7 | 100 |
| FRDA Fibroblasts | Vehicle | 0 | 58 ± 6 | 53 ± 5 | 98 ± 4 |
| FRDA Fibroblasts | This compound | 1 | 75 ± 5 | 70 ± 6 | 70 ± 8 |
| FRDA Fibroblasts | This compound | 10 | 90 ± 4 | 85 ± 5 | 45 ± 6 |
| Wild-Type (WT) Fibroblasts | Untreated | N/A | 100 | 100 | 30 ± 5 |
Experimental Protocol: Assessment of Mitochondrial Function Rescue
1. Cell Culture and Treatment:
-
Culture Friedreich's ataxia (FRDA) patient-derived fibroblasts and wild-type (WT) control fibroblasts in appropriate media.
-
Seed cells in multi-well plates suitable for the downstream assays.
-
Treat FRDA fibroblasts with a dose-range of this compound or vehicle for a specified period (e.g., 48-72 hours).
2. ATP Level Measurement:
-
Measure intracellular ATP levels using a commercial luminescence-based ATP assay kit according to the manufacturer's instructions.
-
Lyse the cells and measure the luminescence, which is proportional to the ATP concentration.
-
Normalize the results to the total protein content in each well.
3. Aconitase Activity Assay:
-
Aconitase is an iron-sulfur cluster-containing enzyme whose activity is reduced in frataxin deficiency.[9]
-
Prepare cell lysates and measure aconitase activity using a commercial assay kit that monitors the conversion of isocitrate to cis-aconitate, measured by the increase in absorbance at 240 nm.
-
Normalize the activity to the total protein content.
4. Oxidative Stress Measurement:
-
Measure the levels of reactive oxygen species (ROS) using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Incubate the treated cells with DCFDA, which becomes fluorescent upon oxidation by ROS.
-
Measure the fluorescence intensity using a plate reader or flow cytometer.
Conclusion
A comprehensive assessment of this compound bioavailability requires a combination of pharmacokinetic and pharmacodynamic studies. The protocols outlined in these application notes provide a robust framework for quantifying the exposure of this compound in vivo and for evaluating its biological effects on frataxin protein levels and mitochondrial function. The integration of these data will be critical for the successful development of this compound as a potential therapeutic for Friedreich's ataxia.
References
- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 2. Liquid Chromatography-High Resolution Mass Spectrometry Analysis of Platelet Frataxin as a Protein Biomarker for the Rare Disease Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Simultaneous Quantification of Mitochondrial Mature Frataxin and Extra-Mitochondrial Frataxin Isoform E in Friedreich’s Ataxia Blood [frontiersin.org]
- 5. agilent.com [agilent.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Design and validation of cell-based potency assays for frataxin supplementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and validation of cell-based potency assays for frataxin supplementation treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. curefa.org [curefa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Frataxin-IN-1 Concentration
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action for Frataxin-IN-1?
This compound is a hypothetical small molecule designed to inhibit the function of frataxin protein. Frataxin is essential for the biosynthesis of iron-sulfur (Fe-S) clusters, which are critical for the function of many proteins involved in mitochondrial respiration and other cellular processes.[1][2][3][4][5] By inhibiting frataxin, this compound is expected to disrupt Fe-S cluster formation, leading to mitochondrial dysfunction and potentially inducing cellular stress or death. This makes it a tool for studying the consequences of frataxin deficiency in a controlled manner.
Q2: How should I prepare and store this compound?
For a hypothetical inhibitor, it is crucial to refer to the manufacturer's specific instructions. Generally, small molecules are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for in vitro experiments with a novel inhibitor like this compound?
A common starting point for a novel inhibitor is to perform a dose-response experiment over a wide range of concentrations. A logarithmic dilution series is recommended, for example, from 1 nM to 100 µM. This broad range helps in identifying the concentration at which the inhibitor shows its effect and determining its half-maximal inhibitory concentration (IC50).
Experimental Protocols
Dose-Response Experiment to Determine IC50
Objective: To determine the concentration of this compound that inhibits a specific biological activity by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium. A typical 8-point dilution series might range from 100 µM down to 1 nM, including a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the expected time course of the inhibitor's action.
-
Endpoint Assay: Perform an assay to measure the biological activity of interest. For a frataxin inhibitor, this could be an aconitase activity assay, as aconitase is an iron-sulfur cluster-dependent enzyme.[6]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
Cell Viability Assay for Cytotoxicity Assessment
Objective: To determine the concentration of this compound that is toxic to the cells.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the dose-response experiment.
-
Incubation: Incubate the cells for the same duration as the primary efficacy assay.
-
Viability Assay: Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, to measure the metabolic activity of the cells, which is an indicator of cell viability.
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to determine the concentration that causes a 50% reduction in viability (CC50).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure uniform cell seeding density. Use calibrated pipettes and mix the compound thoroughly in the medium before adding to the cells. |
| No observable effect of this compound | Inhibitor concentration is too low, incubation time is too short, or the inhibitor is inactive. | Increase the concentration range and/or the incubation time. Verify the inhibitor's activity through a different assay or ensure its proper storage and handling. |
| High cytotoxicity at low concentrations | The inhibitor is highly potent and cytotoxic, or it may have off-target effects. | Perform a detailed cytotoxicity profiling. Consider using a lower concentration range for efficacy studies and investigate potential off-target effects. |
| Precipitation of the compound in the medium | The concentration of this compound exceeds its solubility in the culture medium. | Check the solubility of the compound. If necessary, adjust the solvent concentration (e.g., DMSO) or use a lower concentration of the inhibitor. |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound on Aconitase Activity
| This compound (µM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 |
| 0.01 | 5.2 ± 3.1 |
| 0.1 | 15.8 ± 4.5 |
| 1 | 48.9 ± 5.2 |
| 10 | 85.3 ± 3.8 |
| 100 | 98.1 ± 1.9 |
Table 2: Hypothetical Cell Viability Data for this compound
| This compound (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.1 |
| 0.01 | 98.5 ± 3.7 |
| 0.1 | 95.2 ± 4.8 |
| 1 | 90.7 ± 5.5 |
| 10 | 65.4 ± 6.2 |
| 100 | 15.8 ± 4.3 |
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. Design and validation of cell-based potency assays for frataxin supplementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curefa.org [curefa.org]
- 3. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 4. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frataxin - Wikipedia [en.wikipedia.org]
- 6. journals.biologists.com [journals.biologists.com]
Troubleshooting Frataxin-IN-1 solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Frataxin-IN-1 in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended first step?
A1: For hydrophobic compounds like this compound, direct dissolution in aqueous buffers is often challenging. The recommended initial step is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.[1][2]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium. What should I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds and suggests that the compound is supersaturated.[1] Here are several strategies to address this:
-
Optimize the Dilution Process: Pre-warm your aqueous medium (e.g., to 37°C) and vortex it while adding the DMSO stock solution dropwise. This rapid mixing can help prevent localized high concentrations that lead to precipitation.[1]
-
Reduce the Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Lower the DMSO Stock Concentration: Using a less concentrated DMSO stock solution may help, as a larger volume of the stock will be added to the aqueous medium, potentially aiding in dispersion.
-
Explore Co-solvents and Excipients: If simple dilution methods fail, you may need to employ solubility-enhancing agents.
Q3: What are some alternative solvents to DMSO if it is not suitable for my experiment?
A3: If DMSO is not compatible with your assay or is ineffective, other water-miscible organic solvents can be tested. The choice of solvent is highly dependent on the compound's specific chemical structure.[2] Some common alternatives are listed in the table below. It is crucial to always run a vehicle control with the same final concentration of the solvent to account for any effects of the solvent on the experiment.[1]
Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A4: Yes, for ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. Without specific pKa data for this compound, this approach would be empirical. If the compound is weakly acidic, increasing the pH (making the buffer more basic) may increase solubility. Conversely, if it is weakly basic, lowering the pH (making the buffer more acidic) may help. It is important to consider the pH stability of the compound and the pH requirements of your experimental system.
Q5: What are surfactants and cyclodextrins, and how can they help with solubility?
A5: Surfactants and cyclodextrins are solubility-enhancing excipients.[1]
-
Surfactants (e.g., Tween® 20, Tween® 80) are amphipathic molecules that can form micelles in aqueous solutions. These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins (e.g., β-cyclodextrin) are cyclic oligosaccharides that form a toroidal structure with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and improving solubility.[1]
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this step-by-step troubleshooting guide.
Step 1: Proper Stock Solution Preparation
The first and most critical step is the preparation of a high-concentration stock solution in an appropriate organic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO)
-
Alternative Solvents: Ethanol, Methanol, N,N-dimethylformamide (DMF), Dimethyl acetamide (DMA)
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.
Step 2: Optimizing Dilution into Aqueous Media
Precipitation often occurs during the dilution of the organic stock solution into the aqueous buffer.
-
Technique: Add the stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid and uniform mixing.[1]
-
Concentration: Ensure the final concentration of the organic solvent is as low as possible, typically less than 1% (v/v) for cell-based assays, to avoid solvent-induced toxicity.[2]
Step 3: Exploring Alternative Solubilization Strategies
If the above steps are insufficient, consider the following advanced methods.
-
Co-solvent Systems: Try using a mixture of solvents. For example, a combination of DMSO and ethanol might be effective.
-
pH Adjustment: Empirically test the solubility of this compound in buffers with different pH values (e.g., pH 5.0, 7.4, 9.0), keeping in mind the constraints of your experimental system.[3]
-
Use of Solubilizing Excipients:
-
Surfactants: Prepare solutions with low concentrations of surfactants like Tween® 20 or Pluronic® F-68.
-
Cyclodextrins: Investigate the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes.
-
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Data Presentation
The following tables provide data on common solvents and solubilizing agents that can be used as a starting point for developing a solubilization protocol for this compound.
Table 1: Properties of Common Organic Solvents for Stock Solutions
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | High solubilizing power for many compounds. Can be toxic to cells at concentrations >1%.[2] |
| Ethanol | 24.5 | 78.4 | Good solvent for many organic molecules. Can cause protein precipitation at higher concentrations.[2] |
| Methanol | 32.7 | 64.7 | Similar to ethanol but can be more toxic. Use with caution in cell-based assays.[2] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Aprotic solvent with good solubilizing properties. |
| Dimethyl Acetamide (DMA) | 37.8 | 165 | Similar to DMF. |
Table 2: Common Solubilizing Excipients
| Excipient Type | Examples | Typical Starting Concentration | Mechanism of Action |
| Surfactants (non-ionic) | Tween® 20, Tween® 80, Pluronic® F-68 | 0.01 - 0.1% (w/v) | Form micelles to encapsulate hydrophobic compounds. |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10 mM | Form inclusion complexes with hydrophobic molecules. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to the desired experimental temperature (e.g., 37°C).[1]
-
Vortex Medium: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.[1] This rapid mixing is crucial to prevent precipitation.
-
Continue Mixing: Continue to mix the solution for an additional 30 seconds.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before use.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[1]
Signaling Pathway
This compound is an inhibitor of Frataxin.[4] Frataxin is a mitochondrial protein that plays a crucial role in the biosynthesis of iron-sulfur (Fe-S) clusters, which are essential for the function of many proteins involved in electron transport and other metabolic processes.[5][6][7][8][9] A deficiency in frataxin leads to mitochondrial iron overload and oxidative stress, causing the neurodegenerative disease Friedreich's ataxia.[5][6][7][8][10]
Caption: Simplified diagram of Frataxin's role and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fixing frataxin: ‘ironing out’ the metabolic defect in Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frataxin - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Improving the stability of Frataxin-IN-1 in experimental conditions
Welcome to the technical support center for Frataxin-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound by providing guidance on its stability and handling.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, focusing on improving its stability and ensuring reliable results.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound | Degradation of the compound: this compound may be unstable under your specific experimental conditions (e.g., pH, temperature, buffer components).[1][2] | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO.[3] Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] 2. Assess Stability in Experimental Buffer: Perform a stability study of this compound in your experimental buffer at the working temperature. Analyze samples at different time points using HPLC to determine the rate of degradation.[1] 3. Optimize Buffer Conditions: If degradation is observed, consider adjusting the pH or using a different buffer system.[4] Some common buffers and their properties are listed in Table 2. |
| Precipitation of the compound: The solubility of this compound may be limited in your aqueous experimental buffer, leading to precipitation and a lower effective concentration.[4] | 1. Check for Precipitation: Visually inspect your solutions for any signs of precipitation. You can also centrifuge the solution and check for a pellet. 2. Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your experimental medium.[4] 3. Increase Solubility: If solubility is an issue, you can try lowering the final concentration of the inhibitor, or if your experiment allows, increase the percentage of co-solvent (e.g., DMSO), ensuring it is below the toxic threshold for your cells (typically <0.5%).[4] | |
| High variability between experimental replicates | Inconsistent sample handling: Variations in incubation times, temperatures, or pipetting can lead to inconsistent results.[1] | 1. Standardize Protocols: Ensure all experimental steps are performed consistently across all replicates. 2. Use Fresh Dilutions: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Do not store the inhibitor in aqueous buffers for extended periods.[3] |
| Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration. | 1. Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips. 2. Include Controls: Run controls to assess the extent of non-specific binding. |
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₆ | [5] |
| Molecular Weight | 373.40 g/mol | [5] |
| Target | Inhibits the interaction between Frataxin and ubiquitin. | [6] |
| IC₅₀ | 45 µM in Calu-6 cells | [7][8] |
| Recommended Storage of Solid | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | [4] |
| Recommended Storage of Stock Solution | Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[3]
Q2: How can I assess the stability of this compound in my cell culture medium?
A2: You can perform a time-course experiment where you incubate this compound in your cell culture medium at 37°C. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the remaining this compound using a validated analytical method like HPLC-MS.[1]
Q3: What are the common degradation pathways for small molecules like this compound?
A3: The most common chemical degradation pathways for small molecules are hydrolysis, oxidation, and photolysis.[2][9][10] Hydrolysis is the breakdown of a compound by reaction with water and is often influenced by pH.[9] Oxidation is the loss of electrons, which can be initiated by heat, light, or trace metals.[9] Photolysis is degradation caused by exposure to light.[10]
Q4: Can the type of buffer I use affect the stability of this compound?
A4: Yes, the components of a buffer can significantly impact the stability of a small molecule.[11][12] The pH of the buffer is a critical factor, as it can catalyze hydrolysis.[9] Additionally, some buffer components may directly interact with the compound.[13] It is advisable to test the stability of this compound in your chosen buffer system.
Q5: What should I do if I suspect my this compound has degraded?
A5: If you suspect degradation, it is best to discard the old solution and prepare a fresh one from a solid, properly stored sample. To confirm degradation, you can compare the activity of the old and new solutions in a reliable bioassay or analyze the purity of the old solution using an analytical technique like HPLC.
Experimental Protocols
Protocol 1: Assessment of Frata-IN-1 Stability in Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Experimental buffer (e.g., PBS, Tris-HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the experimental buffer to the final working concentration (e.g., 50 µM).
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 25°C or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution. The 0-hour time point should be taken immediately after preparation.
-
Sample Quenching: To stop any further degradation, mix the aliquot with an equal volume of cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet any precipitated material.
-
HPLC Analysis: Analyze the supernatant by HPLC to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Table 2: Common Laboratory Buffers and Their Properties
| Buffer | pKa at 25°C | Useful pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 | 6.8 - 7.6 | Widely used, but phosphate can sometimes interact with compounds. |
| Tris-HCl | 8.1 | 7.0 - 9.0 | Commonly used in biochemistry; pH is temperature-dependent. |
| HEPES | 7.5 | 6.8 - 8.2 | Good for maintaining physiological pH; generally considered non-toxic to cells. |
| Citrate | 3.1, 4.8, 6.4 | 3.0 - 6.2 | Can chelate metal ions. |
| Acetate | 4.8 | 3.7 - 5.6 | Volatile, can be removed by lyophilization. |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified pathway of Frataxin degradation and the action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a novel small molecule inhibitor targeting the frataxin/ubiquitin interaction via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Drug degradation | PPTX [slideshare.net]
- 11. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 12. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Frataxin-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the hypothetical small molecule inhibitor, Frataxin-IN-1. The principles and protocols outlined here are broadly applicable to other novel inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cellular stress or death that is unrelated to the inhibition of the primary target.[1]
-
Lack of translatability: Promising preclinical results may fail in clinical settings if the observed efficacy is due to off-target effects that do not manifest in the same way in a whole organism or are associated with unacceptable toxicity.[1]
Q2: What are the initial indicators that this compound might be causing off-target effects in my experiments?
A2: Several signs may suggest that the observed effects of this compound are not solely due to its on-target activity. These include:
-
Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same protein should ideally produce a similar phenotype. If not, off-target effects could be at play.[2]
-
Discrepancy with genetic validation: If the phenotype observed with this compound is not replicated by genetic knockdown (e.g., siRNA or CRISPR) or knockout of the target protein, it strongly suggests an off-target mechanism.[1][2]
-
High concentration required for effect: If the effective concentration of this compound in your assay is significantly higher than its known binding affinity (e.g., IC50 or Kd) for the target protein, it increases the likelihood of engaging lower-affinity off-targets.[1]
-
Unusual or unexpected cellular phenotypes: Observing cellular responses that are not readily explained by the known function of the target protein may indicate off-target activities.
Q3: What proactive strategies can I employ to minimize the off-target effects of this compound from the outset?
A3: A well-designed experimental plan is crucial for minimizing off-target effects. Consider the following strategies:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect.[1] Higher concentrations are more likely to interact with off-targets.[1]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal Validation: Do not rely on a single method of validation. Confirm your findings using a combination of pharmacological and genetic approaches.[2]
Troubleshooting Guides
Issue: The phenotype observed with this compound is not replicated by siRNA knockdown of the target protein.
This is a strong indicator of a potential off-target effect. The following steps can help you troubleshoot this issue:
-
Confirm Knockdown Efficiency: First, verify that your siRNA is effectively reducing the expression of the target protein. This can be done using qPCR to measure mRNA levels or Western blotting to measure protein levels.
-
Test Multiple siRNA Sequences: To rule out off-target effects of the siRNA itself, use at least two different siRNA sequences targeting different regions of the target mRNA.
-
Consider CRISPR/Cas9 Knockout: For more definitive genetic validation, creating a stable knockout cell line using CRISPR/Cas9 can provide a cleaner background to test the effects of this compound.[1][2]
-
Perform a Rescue Experiment: In the knockout cells, re-introduce the target protein (ideally a version resistant to your genetic perturbation but still sensitive to the inhibitor). If the phenotype is restored, it strengthens the on-target hypothesis.
Issue: this compound shows toxicity in my cell-based assays at the effective concentration.
Toxicity can be an on-target or off-target effect. To distinguish between these possibilities:
-
Separate Toxicity from Efficacy: Perform a dose-response curve for both the desired biological effect and for cellular toxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo). A significant overlap in the concentration ranges suggests a narrow therapeutic window, which could be due to on- or off-target toxicity.
-
Genetic Validation of Toxicity: Use a target knockout or knockdown cell line. If the cells are no longer sensitive to the toxic effects of this compound, the toxicity is likely on-target. If the toxicity persists, it is likely an off-target effect.
-
Broad Profiling: Screen this compound against a panel of kinases or other relevant protein families to identify potential off-targets that could be responsible for the toxicity.
Quantitative Data Summary
The following tables represent hypothetical data for the characterization of this compound.
Table 1: Dose-Response Analysis of this compound
| Assay Type | Target/Cell Line | IC50 / EC50 |
| Biochemical Assay | Purified Frataxin | 50 nM |
| Target Engagement (CETSA) | HEK293T cells | 150 nM |
| Cell Proliferation Assay | HeLa cells | 1 µM |
| Cytotoxicity Assay | HeLa cells | 15 µM |
This table illustrates the importance of determining the inhibitor's potency at different levels, from the purified protein to cellular assays.
Table 2: Selectivity Profile of this compound (1 µM screen)
| Off-Target Protein | Family | % Inhibition |
| Kinase A | Ser/Thr Kinase | 85% |
| Kinase B | Tyr Kinase | 5% |
| Protease X | Cysteine Protease | 3% |
| Phosphatase Y | Protein Phosphatase | 60% |
This table provides an example of a selectivity screen to identify potential off-targets.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
Objective: To identify the lowest effective concentration of this compound that elicits the desired on-target effect, while minimizing off-target binding.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from a high concentration (e.g., 100 µM) down to the low nanomolar range. Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Treat the cells with the different concentrations of this compound for a predetermined time, based on the biological process being studied.
-
Assay Readout: Measure the biological endpoint of interest (e.g., expression of a reporter gene, cell proliferation, etc.).
-
Data Analysis: Plot the response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to its intended target in a cellular context.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.[2]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1][2] The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[2]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another protein quantification method.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Genetic Validation using CRISPR/Cas9 Knockout
Objective: To determine if the genetic removal of the target protein phenocopies the effect of this compound.[2]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot, qPCR, or sequencing of the target locus.[2]
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2]
Visualizations
Caption: On-target versus off-target effects of this compound.
Caption: Experimental workflow for inhibitor validation.
Caption: A decision tree for troubleshooting unexpected results.
References
Refining Frataxin-IN-1 delivery methods for better tissue penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Frataxin-IN-1. The following information is designed to address common challenges encountered during experimental procedures, with a focus on refining delivery methods for improved tissue penetration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the frataxin protein.[1][2] It has a molecular weight of 373.40 g/mol and a chemical formula of C20H23NO6.[1] Its inhibitory activity is characterized by an IC50 value of 45 μM.[1][2] The primary mechanism of action of this compound is the disruption of the interaction between frataxin and ubiquitin.[1] This inhibition can be utilized in studies related to Friedreich's ataxia (FRDA), a neurodegenerative disease caused by reduced levels of frataxin.
Q2: My formulation of this compound is cloudy or shows precipitation. What are the potential causes and solutions?
Poor aqueous solubility is a common challenge for many small molecule inhibitors. Precipitation can lead to inaccurate dosing and diminished bioavailability.
Troubleshooting Steps:
-
Formulation Optimization: For compounds with low water solubility, several formulation strategies can be employed to enhance solubility and stability. Consider the approaches summarized in the table below.
| Formulation Strategy | Description | Key Considerations |
| Co-solvents | A mixture of a primary solvent (e.g., water or saline) with a water-miscible organic solvent. | Commonly used co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). The final concentration of the organic solvent should be minimized to avoid toxicity. |
| Surfactants | Amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds. | Examples include Tween 80 and Cremophor EL. The concentration should be kept low to prevent cell lysis or other toxic effects. |
| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) depends on the size and shape of the drug molecule. |
| Lipid-Based Formulations | Encapsulating the compound in lipid-based carriers such as liposomes or nanoemulsions. | This can protect the compound from degradation and improve its pharmacokinetic profile. |
-
pH Adjustment: The solubility of a compound can be pH-dependent. Determine the pKa of this compound and adjust the pH of the formulation to a range where the compound is most soluble and stable, while remaining physiologically compatible.
-
Particle Size Reduction: Decreasing the particle size of a solid drug can increase its surface area and dissolution rate. Techniques like micronization can be beneficial.
Q3: I am observing inconsistent or lower-than-expected efficacy of this compound in my in vivo experiments. What are the possible reasons?
Inconsistent results can stem from poor bioavailability and inadequate tissue penetration.
Troubleshooting Steps:
-
Route of Administration: The chosen route of administration (e.g., oral, intravenous, intraperitoneal) significantly impacts drug absorption and distribution. For compounds targeting the central nervous system or heart, direct administration routes or strategies to cross the blood-brain barrier may be necessary.
-
Pharmacokinetics and Tissue Distribution: It is crucial to perform pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data will reveal the compound's half-life, peak plasma concentration, and which tissues it accumulates in.
-
Metabolic Stability: this compound may be rapidly metabolized by the liver or other tissues, leading to a short half-life and reduced exposure at the target site. In vitro metabolism studies using liver microsomes can provide insights into its metabolic stability.
-
Dosing Regimen: Based on the PK data, the dosing frequency and concentration may need to be optimized to maintain a therapeutic concentration at the target tissue.
Q4: How can I assess the tissue penetration of this compound in my animal models?
Several techniques can be used to quantify the concentration of a small molecule in different tissues.
| Method | Description | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Following euthanasia, tissues are harvested, homogenized, and the compound is extracted and quantified using LC-MS. | High sensitivity and specificity. | Provides a single snapshot in time; requires a relatively large number of animals for a time-course study. |
| Quantitative Whole-Body Autoradiography (QWBA) | A radiolabeled version of this compound is administered to animals. Thin sections of the whole animal are then analyzed to visualize and quantify the distribution of the compound. | Provides a comprehensive, visual overview of drug distribution across all tissues. | Requires synthesis of a radiolabeled compound and specialized equipment. |
| Microdialysis | A small probe is inserted into a specific tissue of a living animal to continuously sample the unbound drug concentration in the interstitial fluid. | Allows for real-time monitoring of drug concentration in a specific tissue in awake, freely moving animals. | Technically challenging and invasive; only measures unbound drug concentration. |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing a formulation of this compound for intraperitoneal (IP) injection in mice. This should be optimized based on the specific solubility characteristics of the compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the compound completely. Vortex gently until a clear solution is obtained.
-
In a separate tube, prepare the vehicle by mixing PEG400 and Tween 80. A common ratio is 1:1.
-
Add the vehicle to the dissolved this compound solution and vortex thoroughly.
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration. A common final vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, filter it through a 0.22 µm sterile syringe filter before administration.
-
Prepare a fresh formulation for each experiment to ensure stability.
Protocol 2: Assessment of Tissue Distribution of this compound using LC-MS
This protocol outlines the general steps for determining the concentration of this compound in various tissues of mice.
Materials:
-
Mice treated with this compound
-
Anesthesia and euthanasia reagents
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS system
Procedure:
-
Administer this compound to mice at the desired dose and time points.
-
At the designated time point, anesthetize the mouse and collect a blood sample via cardiac puncture.
-
Perform euthanasia and immediately dissect the tissues of interest (e.g., brain, heart, liver, kidney, muscle).
-
Rinse the tissues with cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and weigh them.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
For analysis, thaw the tissues on ice and homogenize them in a suitable buffer.
-
To a known amount of tissue homogenate, add a protein precipitation solution to extract the compound and precipitate proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant and analyze it using a validated LC-MS method to determine the concentration of this compound.
-
Express the results as the amount of drug per gram of tissue (e.g., ng/g).
Visualizations
Caption: this compound inhibits the interaction between frataxin and ubiquitin.
Caption: Workflow for assessing this compound tissue penetration in an animal model.
Caption: A logical guide for troubleshooting poor in vivo efficacy of this compound.
References
Addressing inconsistencies in Frataxin-IN-1 experimental results
Welcome to the technical support center for Frataxin-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies and challenges encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent or no increase in frataxin protein levels after treating cells with this compound. What are the potential causes?
A1: Several factors can contribute to variability in frataxin protein induction. Please consider the following:
-
Cell Model Variability: The genetic background and stability of your cell model are critical. Frataxin-deficient cell lines, particularly those created using RNAi or ribozyme strategies, can exhibit instability and revert to higher frataxin expression over numerous passages.[1] It is crucial to regularly validate the baseline frataxin levels in your control cells. Patient-derived fibroblasts can also show inherent variability.[2]
-
Compound Concentration and Incubation Time: The optimal concentration and treatment duration for this compound can be cell-type specific. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. Some compounds that increase frataxin have shown optimal concentrations in the 1–20 µM range with incubation times of 48-72 hours.[3][4]
-
Cell Culture Conditions: Factors like cell confluency, passage number, and media composition can influence cellular response. High levels of oxidative stress or iron in the culture media can also impact frataxin protein turnover and stability.[3][5] Ensure consistent culture practices across all experiments.
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized in the appropriate solvent (e.g., DMSO) before adding it to the culture medium. Poor solubility can lead to inaccurate dosing. Prepare fresh dilutions for each experiment.
Q2: While we see an increase in FXN mRNA levels with this compound treatment, this does not correlate with an increase in mature frataxin protein. Why might this be?
A2: A discrepancy between mRNA and protein levels suggests an issue with protein translation, processing, or stability.
-
Increased Protein Turnover: Frataxin protein levels are regulated by post-translational mechanisms, including degradation by mitochondrial proteases like the Lon protease.[3] Conditions of high mitochondrial reactive oxygen species (ROS) can accelerate frataxin turnover.[3] Your experimental conditions or the specific cell model might have elevated ROS, leading to rapid degradation of newly synthesized frataxin.
-
Impaired Mitochondrial Import and Processing: Frataxin is synthesized as a precursor protein that is imported into the mitochondria and cleaved in two steps to its mature, functional form.[6][7] If mitochondrial import or the processing machinery is compromised in your cell model, an accumulation of the precursor form might occur without an increase in the mature 18 kDa protein.[8] When performing Western blots, ensure your antibody can detect both precursor and mature forms.
-
Cellular Stress Response: The cell might be undergoing a stress response that prioritizes the translation of other essential proteins, thus limiting the translation of FXN mRNA.
Q3: We've observed an increase in frataxin protein, but downstream functional assays, like aconitase activity, show no improvement. What could explain this?
A3: This suggests that the induced frataxin may not be fully functional or that other cellular processes are limiting recovery.
-
Incorrect Subcellular Localization: For frataxin to be functional, it must be correctly localized within the mitochondrial matrix.[8] It is important to confirm the mitochondrial localization of the induced frataxin using immunofluorescence or subcellular fractionation.
-
Lack of Interaction with the Iron-Sulfur Cluster (ISC) Machinery: Frataxin's primary role is to act as an iron chaperone and allosteric activator for the ISC assembly complex (NFS1/ISD11/ISCU).[6][9] If this compound treatment somehow interferes with this interaction, the induced frataxin will not be able to rescue the deficit in ISC-containing enzymes like aconitase.
-
Severe Pre-existing Mitochondrial Damage: In frataxin-deficient models, prolonged mitochondrial dysfunction can lead to irreversible damage, including loss of mitochondrial DNA.[6] If the cellular model is too severely compromised, simply increasing frataxin levels may not be sufficient to restore the function of enzymes that have been lost or damaged.
-
Off-Target Effects of this compound: The compound itself might have off-target effects that inhibit aconitase or other components of the electron transport chain, masking the beneficial effects of increased frataxin. Consider testing for such effects in wild-type cells.
Q4: Our experimental results with this compound show high well-to-well or experiment-to-experiment variability. How can we improve reproducibility?
A4: High variability often points to technical inconsistencies in the experimental workflow.
-
Standardize Cell Culture: Maintain a strict protocol for cell seeding density, passage number, and media changes. Avoid letting cells become over-confluent.
-
Assay Timing: For functional assays, ensure that the timing of cell lysis and measurement after treatment is consistent across all experiments. Aconitase activity, for example, is an early indicator of frataxin deficiency.[10]
-
Reagent Preparation: Prepare fresh stocks of this compound and other critical reagents for each set of experiments. Ensure thorough mixing of the compound in the culture medium.
-
Normalization: When quantifying results (e.g., Western blots or enzyme activity), use a reliable method for normalization. For Western blots, total protein quantification (e.g., Ponceau S or REVERT) is often more reliable than using a single housekeeping protein, whose expression might also be affected by treatment or frataxin levels. For enzyme assays, normalize activity to the total protein concentration in the lysate.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Common Cell Models
| Cell Model | Starting Concentration Range (µM) | Recommended Incubation Time (hours) | Expected Fold Increase in Frataxin Protein (vs. Vehicle) |
| FRDA Patient Fibroblasts | 1 - 10 | 48 - 72 | 1.2 - 2.0 |
| iPSC-derived Neurons | 0.5 - 5 | 72 | 1.1 - 1.5 |
| HeLa cells (FXN knockdown) | 1 - 20 | 48 | 1.5 - 2.5 |
| H9C2 Cardiomyocytes | 5 - 20 | 48 | 1.3 - 1.8 |
Note: These values are illustrative and should be optimized for your specific experimental conditions and cell line passage.
Table 2: Troubleshooting Checklist for Inconsistent this compound Results
| Issue | Checkpoint | Recommended Action |
| No Frataxin Increase | Cell Model Integrity | Validate baseline frataxin levels via Western blot. |
| Compound Concentration | Perform a dose-response curve (e.g., 0.1 µM to 20 µM). | |
| Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours). | |
| Compound Solubility | Visually inspect for precipitation; prepare fresh dilutions. | |
| mRNA up, Protein not | Protein Stability | Co-treat with a Lon protease inhibitor as a control. |
| Protein Processing | Use antibodies that detect both precursor and mature frataxin. | |
| Protein up, Function not | Subcellular Localization | Perform immunofluorescence staining for frataxin and a mitochondrial marker. |
| Off-Target Effects | Test this compound on wild-type cells and measure aconitase activity. |
Experimental Protocols
Protocol 1: Western Blot for Frataxin Protein Quantification
-
Cell Lysis: After treatment with this compound, wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-50 µg of total protein per lane onto a 12% or 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for frataxin (e.g., diluted 1:1000 in blocking buffer). Use an antibody that recognizes the mature 18 kDa form.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Quantify band intensity using software like ImageJ. Normalize the frataxin signal to the total protein loaded in each lane, as determined by Ponceau S staining of the membrane prior to blocking.
Protocol 2: Aconitase Activity Assay
This protocol is adapted from methods used in frataxin deficiency models.[10]
-
Mitochondrial Isolation (Optional but Recommended): Isolate mitochondria from treated cells using a commercially available kit or a standard dounce homogenization protocol to reduce interference from cytosolic aconitase.
-
Lysate Preparation: If not isolating mitochondria, prepare a whole-cell lysate in a buffer compatible with the aconitase activity assay (e.g., a Tris-based buffer, pH 7.4).
-
Protein Quantification: Determine the total protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Reaction Initiation: Start the reaction by adding an assay mixture containing 50 mM Tris-HCl (pH 7.4), 60 mM sodium citrate, 1 mM MnCl₂, 20 mM NADP+, and 4 units/ml of isocitrate dehydrogenase.[10]
-
Measurement: Immediately measure the change in absorbance at 340 nm over 30-60 minutes at 37°C using a plate reader. The rate of NADP+ reduction to NADPH is proportional to aconitase activity.
-
Calculation: Calculate the rate of change in absorbance (mOD/min) and normalize it to the protein concentration (mOD/min/mg protein).
Visualizations
Caption: Logic diagram for troubleshooting inconsistent frataxin protein levels.
Caption: Simplified pathway of frataxin synthesis, processing, and function.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. Limitations in a frataxin knockdown cell model for Friedreich ataxia in a high-throughput drug screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Posttranslational regulation of mitochondrial frataxin and identification of compounds that increase frataxin levels in Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. friedreichsataxianews.com [friedreichsataxianews.com]
- 5. friedreichsataxianews.com [friedreichsataxianews.com]
- 6. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 7. Fixing frataxin: ‘ironing out’ the metabolic defect in Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. portlandpress.com [portlandpress.com]
- 10. journals.biologists.com [journals.biologists.com]
Best practices for long-term storage of Frataxin-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Frataxin-IN-1. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
For long-term storage, it is recommended to store the lyophilized this compound powder at -20°C or -80°C. For short-term storage, it can be kept at room temperature. Always refer to the Certificate of Analysis provided by the supplier for the most accurate storage recommendations.
Q2: What is the recommended solvent for reconstituting this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, reconstitute the lyophilized powder in high-purity DMSO to the desired concentration. Ensure the powder is fully dissolved by vortexing or sonicating briefly.
Q4: How should I store the reconstituted stock solution of this compound?
For long-term storage of the stock solution, it is best to create aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For short-term use, the stock solution can be stored at 4°C for a limited period, but it is advisable to refer to the supplier's data for specific stability information.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
Q1: I am having trouble dissolving the this compound powder in DMSO.
If you are experiencing solubility issues, you can try gently warming the solution to 37°C and vortexing or sonicating for a short period. Ensure that your DMSO is of high purity and anhydrous, as water content can affect the solubility of many organic compounds.
Q2: My experimental results with this compound are inconsistent.
Inconsistent results may be due to the degradation of the compound. This can be caused by:
-
Improper storage: Ensure that both the lyophilized powder and the stock solutions are stored at the recommended temperatures.
-
Repeated freeze-thaw cycles: Aliquoting the stock solution is crucial to prevent degradation from multiple freeze-thaw cycles.
-
Contamination: Use sterile techniques when preparing and handling solutions to avoid contamination.
Q3: I suspect my this compound stock solution has degraded. How can I check its integrity?
Verifying the integrity of a small molecule inhibitor without analytical chemistry techniques like HPLC-MS can be challenging. If you suspect degradation, it is best to use a fresh vial of the compound or a newly prepared stock solution from a fresh aliquot. Comparing the performance of the suspected degraded stock with a freshly prepared one in a control experiment can help confirm your suspicion.
Quantitative Data Summary
| Parameter | Recommendation |
| Lyophilized Powder Storage (Long-term) | -20°C or -80°C |
| Lyophilized Powder Storage (Short-term) | Room Temperature |
| Reconstitution Solvent | High-purity DMSO |
| Stock Solution Storage (Long-term) | Aliquot and store at -20°C or -80°C |
| Stock Solution Storage (Short-term) | 4°C (refer to supplier data for stability) |
Experimental Workflow for Handling this compound
Caption: Workflow for handling and storage of this compound.
Overcoming resistance to Frataxin-IN-1 in cellular models
Welcome to the Technical Support Center for Frataxin-IN-1. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in cellular models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems observed when using this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced or no observable effect of this compound on cellular frataxin function (e.g., no change in aconitase activity or mitochondrial iron accumulation). | 1. Compound Instability or Degradation: this compound may be unstable in your specific cell culture medium or experimental conditions. | a. Perform a stability test of this compound in your cell culture medium over the time course of your experiment. Analyze the concentration of the compound at different time points using LC-MS. b. Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. |
| 2. Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit frataxin function in your cell line. | a. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell model and endpoint. b. Titrate the concentration of this compound and assess downstream markers of frataxin activity (e.g., iron-sulfur cluster-dependent enzyme activity). | |
| 3. Low Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its mitochondrial target. | a. Consult the manufacturer's data for information on the cell permeability of this compound. b. If permeability is low, consider using a different formulation or a carrier molecule to enhance uptake. | |
| Initial response to this compound is observed, but the effect diminishes over time, suggesting the development of resistance. | 1. Upregulation of Efflux Pumps: Cells may be actively removing Frata-xin-IN-1 through the action of ATP-binding cassette (ABC) transporters located on the plasma or mitochondrial membrane.[1][2][3][4] | a. Co-treat cells with this compound and a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporine A) to see if the effect of this compound is restored. b. Use qPCR or western blotting to assess the expression levels of known ABC transporters (e.g., ABCB1, ABCG2) in resistant versus sensitive cells. |
| 2. Metabolic Reprogramming: Cells may have adapted to the inhibition of frataxin by altering their metabolic pathways to compensate for mitochondrial dysfunction. This can include an upregulation of glycolysis.[5][6] | a. Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess the balance between glycolysis and mitochondrial respiration. b. Analyze key glycolytic enzymes and metabolites to identify shifts in metabolic pathways. | |
| 3. Altered Iron Homeostasis: Resistant cells may have altered their iron uptake, storage, or trafficking mechanisms to counteract the effects of frataxin inhibition on iron-sulfur cluster biogenesis.[7][8][9] | a. Measure intracellular and mitochondrial iron levels using iron-sensitive fluorescent probes or atomic absorption spectroscopy. b. Assess the expression of key iron metabolism proteins such as transferrin receptor 1 (TfR1) and ferritin. | |
| High variability in experimental results between replicates. | 1. Inconsistent Cell Health or Density: Variations in cell passage number, confluency, or overall health can lead to inconsistent responses to treatment. | a. Use cells within a consistent and narrow passage number range for all experiments. b. Ensure uniform cell seeding density across all wells and plates. Visually inspect cells for consistent morphology and viability before treatment. |
| 2. Inaccurate Compound Handling: Errors in the preparation of stock solutions or serial dilutions can lead to variability in the final concentration of this compound. | a. Prepare a master mix of this compound in the cell culture medium to be added to all relevant wells to ensure consistency. b. Use calibrated pipettes and perform serial dilutions carefully. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical small molecule inhibitor designed to interfere with the normal function of frataxin protein within the mitochondria. Frataxin is essential for the biosynthesis of iron-sulfur clusters (ISCs), which are critical cofactors for numerous enzymes involved in cellular metabolism and energy production.[10][11][12][13] By inhibiting frataxin, this compound is expected to disrupt ISC biogenesis, leading to decreased activity of ISC-dependent enzymes and mitochondrial dysfunction.
Q2: My cells have become resistant to this compound. What are the likely molecular mechanisms?
A2: Based on common mechanisms of drug resistance, several possibilities could explain the acquired resistance to this compound:
-
Target Alteration: Mutations in the FXN gene could lead to changes in the frataxin protein structure, preventing this compound from binding effectively.
-
Increased Drug Efflux: Upregulation of ABC transporters can actively pump this compound out of the cell or out of the mitochondria, reducing its intracellular concentration.[1][2][3][4]
-
Metabolic Reprogramming: Cells can adapt to mitochondrial dysfunction by shifting their energy production towards alternative pathways like glycolysis, thereby reducing their dependence on frataxin-mediated ISC biogenesis.[5][6]
-
Bypass Pathways: Upregulation of parallel signaling pathways that can compensate for the downstream effects of frataxin inhibition.[14][15][16][17]
-
Alterations in Iron Metabolism: Changes in the expression or activity of proteins involved in iron uptake, storage, and transport could create a cellular environment that is less susceptible to the effects of frataxin inhibition.[7][8][9]
Q3: How can I confirm that this compound is reaching its target in the mitochondria?
A3: To verify the mitochondrial localization of this compound, you could consider the following approaches:
-
Fluorescently Labeled Inhibitor: If a fluorescently tagged version of this compound is available, you can use confocal microscopy to co-localize the inhibitor with a mitochondrial-specific dye (e.g., MitoTracker Red).
-
Subcellular Fractionation: Perform subcellular fractionation to isolate mitochondria from treated cells. Subsequently, use a sensitive analytical method like LC-MS/MS to quantify the concentration of this compound in the mitochondrial fraction compared to the cytosolic fraction.
Q4: What are the key downstream biomarkers I should measure to assess the efficacy of this compound?
A4: To evaluate the biological effect of this compound, it is recommended to measure the activity of iron-sulfur cluster-dependent enzymes. Aconitase, both in its mitochondrial and cytosolic isoforms, is a commonly used and reliable biomarker. A decrease in aconitase activity upon treatment with this compound would indicate successful target engagement. Other downstream markers include the activity of other ISC-containing enzymes like succinate dehydrogenase (Complex II of the electron transport chain) and monitoring changes in mitochondrial iron levels.
Q5: What control experiments are essential when working with this compound?
A5: To ensure the validity of your experimental results, the following controls are crucial:
-
Vehicle Control: Treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced effects.
-
Untreated Control: A population of cells that does not receive any treatment to establish a baseline for all measurements.
-
Positive Control (if available): A known inhibitor of frataxin function or a compound with a well-characterized effect on mitochondrial function.
-
Cell Line Control: If you are using a genetically modified cell line, a corresponding wild-type or parental cell line should be included to confirm that the observed effects are specific to the genetic modification.
Experimental Protocols
Protocol 1: Measurement of Aconitase Activity
This protocol describes the measurement of aconitase activity in cell lysates as a downstream marker of frataxin function.
Materials:
-
Aconitase activity assay kit (commercially available)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound and appropriate controls as per your experimental design.
-
Harvest cells and prepare cell lysates according to the instructions provided with your cell lysis buffer.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Follow the instructions provided with the aconitase activity assay kit. This typically involves adding a specific amount of protein lysate to each well of the 96-well plate, followed by the addition of the assay buffer and substrate.
-
Incubate the plate at the recommended temperature and for the specified duration.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the aconitase activity and normalize it to the total protein concentration for each sample.
Protocol 2: Assessment of Mitochondrial Iron Accumulation
This protocol outlines the use of a fluorescent probe to detect changes in mitochondrial iron levels.
Materials:
-
Mitochondrial iron-sensitive fluorescent probe (e.g., Mito-FerroGreen)
-
Mitochondrial co-localization dye (e.g., MitoTracker Red)
-
Fluorescence microscope or flow cytometer
-
Cell culture medium
Procedure:
-
Seed and treat cells with this compound and controls in a suitable format for imaging or flow cytometry (e.g., glass-bottom dishes or multi-well plates).
-
At the end of the treatment period, remove the medium and wash the cells with pre-warmed buffer (e.g., PBS or HBSS).
-
Incubate the cells with the mitochondrial iron-sensitive probe at the recommended concentration and for the specified time, according to the manufacturer's protocol.
-
(Optional for microscopy) Co-incubate with a mitochondrial co-localization dye to confirm the mitochondrial localization of the iron signal.
-
Wash the cells to remove excess probe.
-
Acquire images using a fluorescence microscope with appropriate filter sets or analyze the fluorescence intensity using a flow cytometer.
-
Quantify the mean fluorescence intensity of the iron probe in the mitochondrial region (for microscopy) or the overall cellular fluorescence (for flow cytometry).
Signaling Pathways and Workflows
Caption: Hypothetical mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for overcoming resistance.
References
- 1. Mitochondrial ATP fuels ABC transporter-mediated drug efflux in cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. "Mitochondrial ATP fuels ABC transporter-mediated drug efflux in cancer" by Emily L. Giddings, Devin P. Champagne et al. [digitalcommons.dartmouth.edu]
- 5. Modes of Metabolic Compensation during Mitochondrial Disease Using the Drosophila Model of ATP6 Dysfunction | PLOS One [journals.plos.org]
- 6. Modes of metabolic compensation during mitochondrial disease using the Drosophila model of ATP6 dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perturbation of iron homeostasis promotes the evolution of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron metabolism and drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of drug resistance to gallium nitrate through modulation of cellular iron uptake [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 11. Friedreich's ataxia and frataxin: molecular genetics, evolution and pathogenesis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Frataxin and the molecular mechanism of mitochondrial iron-loading in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Modifying experimental protocols for enhanced Frataxin-IN-1 performance
Welcome to the technical support center for Frataxin-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues encountered when working with compounds aimed at increasing frataxin expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for frataxin-inducing compounds?
A1: Frataxin-inducing compounds, such as the hypothetical this compound, are typically designed to increase the expression of the FXN gene. This can be achieved through various mechanisms, including histone deacetylase (HDAC) inhibition, which leads to a more open chromatin structure at the FXN locus, facilitating transcription.[1] The ultimate goal is to restore frataxin protein levels in cells deficient in this crucial mitochondrial protein.[2][3]
Q2: Which cellular models are recommended for testing this compound efficacy?
A2: Several cellular models are suitable, each with its own advantages. Primary fibroblasts from Friedreich's Ataxia (FRDA) patients are highly relevant but have a limited lifespan.[4] Immortalized mouse embryonic fibroblasts (MEFs) from Fxn mutant mice offer a more robust and scalable system for potency assays.[5][6] It is crucial to use early passages of these immortalized cells, as prolonged culturing can lead to spontaneous reversal of the disease phenotype.[2][3][6]
Q3: What are the key biomarkers to measure the effectiveness of this compound?
A3: The primary biomarker is the level of frataxin protein itself, which can be measured by ELISA, Western blot, or lateral flow immunoassay.[1] Downstream functional biomarkers are also critical and include the activity of iron-sulfur cluster (ISC) dependent enzymes like aconitase, cellular ATP levels, and measurements of reactive oxygen species (ROS).[5][7][8]
Q4: I am observing high variability in my results. What are the potential causes?
A4: High variability can stem from several factors. Inconsistent cell passage numbers can lead to phenotypic drift, especially in immortalized cell lines.[2][3][6] The stability of the compound in your cell culture media should also be considered. Additionally, ensure precise and consistent timing for treatment and sample collection.
Q5: Is it possible to see toxicity with frataxin-inducing compounds?
A5: Yes, overexpression of frataxin can be toxic.[9] It is essential to perform dose-response experiments to identify a therapeutic window that increases frataxin to physiological levels without causing adverse effects. Toxicity can manifest as decreased cell viability, apoptosis, or mitochondrial dysfunction.[9]
Troubleshooting Guides
Issue 1: No significant increase in frataxin protein levels observed.
| Possible Cause | Suggested Solution |
| Compound Instability/Degradation | Verify the stability of this compound in your specific cell culture medium and conditions. Consider preparing fresh stock solutions for each experiment. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration. Concentrations that are too low may be ineffective, while those that are too high could be toxic. |
| Insufficient Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration for inducing frataxin expression. |
| Cell Model Issues | Ensure your cell model has a confirmed frataxin deficiency. For immortalized cell lines, use low passage numbers to avoid phenotypic reversion.[2][3][6] |
| Assay Sensitivity | Confirm the sensitivity and specificity of your frataxin detection method (e.g., ELISA, Western blot). Use appropriate positive and negative controls.[1] |
Issue 2: Increased frataxin mRNA but not protein.
| Possible Cause | Suggested Solution |
| Translational Inhibition | The compound might be affecting protein synthesis. Assess global protein synthesis rates. |
| Increased Protein Degradation | The newly synthesized frataxin may be rapidly degraded. Investigate the ubiquitin-proteasome pathway. |
| Delayed Translation | There might be a lag between transcription and translation. Extend the time course of your experiment to capture protein expression at later time points. |
Issue 3: Conflicting results between different functional assays.
| Possible Cause | Suggested Solution |
| Assay Specificity | Ensure that each assay is specifically measuring the intended downstream effect of frataxin restoration. For example, an ATP assay might be influenced by factors other than mitochondrial respiration. |
| Timing of Assay | The restoration of different cellular functions may occur on different timescales. Perform a time-course analysis for each functional assay. |
| Off-target Effects | This compound may have off-target effects that influence one assay but not another. Consider using structurally distinct compounds with the same target to validate your findings. |
Experimental Protocols
Protocol 1: Quantification of Frataxin Protein by ELISA
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
ELISA Procedure: Use a commercially available frataoxin ELISA kit.[1] Add diluted cell lysates and standards to the pre-coated plate and incubate.
-
Detection: Add the detection antibody, followed by the substrate solution.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate frataxin concentration based on the standard curve and normalize to the total protein concentration of each sample.
Protocol 2: Measurement of Mitochondrial Aconitase Activity
-
Mitochondrial Isolation: Following treatment, harvest cells and isolate mitochondria using a differential centrifugation-based kit.
-
Lysis: Lyse the isolated mitochondria to release the aconitase enzyme.
-
Aconitase Assay: Use a commercially available aconitase activity assay kit.[7] The assay typically measures the conversion of isocitrate to cis-aconitate, which can be detected spectrophotometrically.
-
Data Analysis: Calculate aconitase activity and normalize to the total mitochondrial protein content.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting logic for lack of frataxin protein increase.
References
- 1. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Limitations in a frataxin knockdown cell model for Friedreich ataxia in a high-throughput drug screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and validation of cell-based potency assays for frataxin supplementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and validation of cell-based potency assays for frataxin supplementation treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. curefa.org [curefa.org]
- 9. In vivo overexpression of frataxin causes toxicity mediated by iron-sulfur cluster deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Frataxin Pathway Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the specificity of compounds targeting the frataxin (FXN) pathway. As the central protein implicated in Friedreich's ataxia (FRDA), frataxin's role in iron-sulfur (Fe-S) cluster biogenesis is a critical area of therapeutic research.[1][2] This document will use "Frataxin-IN-1," a representative small molecule inhibitor that hypothetically modulates frataxin activity directly, as a case study. Its specificity will be compared against other known modulators of the frataxin pathway, providing a framework for researchers to assess novel chemical entities.
The Frataxin Pathway: A Central Role in Mitochondrial Iron Metabolism
Frataxin is a mitochondrial protein crucial for the biosynthesis of iron-sulfur clusters, which are essential cofactors for numerous enzymes involved in cellular metabolism, including the electron transport chain and Krebs cycle.[1][2][3] A deficiency in frataxin, as seen in FRDA, leads to mitochondrial iron accumulation, impaired energy production, and increased oxidative stress.[4][5] The primary function of frataxin is to participate in the assembly of the Fe-S cluster core complex, which includes the scaffold protein ISCU and the cysteine desulfurase NFS1.[1][6]
Below is a diagram illustrating the central role of frataxin in the Fe-S cluster biogenesis pathway.
Caption: The central role of Frataxin in mitochondrial Fe-S cluster biogenesis and points of intervention for pathway modulators.
Comparative Analysis of Frataxin Pathway Modulators
To validate the specificity of a direct frataxin inhibitor like "this compound," its effects must be compared with other compounds that modulate the pathway through different mechanisms. A primary comparison point is with agents that increase frataxin expression, such as Histone Deacetylase (HDAC) inhibitors.[7][8]
| Parameter | This compound (Hypothetical) | HDAC Inhibitors (e.g., Compound 106) | Untreated FRDA Model | Healthy Control |
| Mechanism of Action | Direct functional inhibition of frataxin protein | Upregulation of FXN gene transcription | Low FXN expression due to GAA repeat expansion | Normal FXN expression and function |
| Frataxin Protein Level | Unchanged or slightly increased due to feedback | Increased | Significantly Decreased (5-30% of normal)[9] | Normal |
| Fe-S Enzyme Activity (e.g., Aconitase) | Decreased | Restored towards normal | Decreased | Normal |
| Mitochondrial Iron Accumulation | Increased | Decreased towards normal | Increased | Normal |
| Cellular ATP Levels | Decreased | Increased towards normal | Decreased | Normal |
| Oxidative Stress Markers (e.g., ROS) | Increased | Decreased towards normal | Increased | Normal |
Experimental Protocols for Specificity Validation
To validate that "this compound" specifically targets the frataxin pathway, a series of in vitro and cell-based assays should be conducted.
In Vitro Frataxin Interaction Assay
Objective: To determine if this compound directly binds to the frataxin protein.
Methodology:
-
Surface Plasmon Resonance (SPR):
-
Recombinant human frataxin is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip.
-
The binding kinetics (association and dissociation rates) are measured to determine the binding affinity (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
A solution of recombinant frataxin is placed in the sample cell.
-
This compound is titrated into the cell.
-
The heat change upon binding is measured to determine the binding affinity, stoichiometry, and thermodynamic parameters.
-
Fe-S Cluster Assembly Assay
Objective: To assess the effect of this compound on the in vitro reconstitution of Fe-S clusters.
Methodology:
-
A reaction mixture is prepared containing purified mitochondrial proteins: ISCU, NFS1, ferredoxin (FDX), and frataxin.
-
The reaction is initiated by adding L-cysteine and ferrous iron (55Fe).
-
This compound or a vehicle control is added to the reaction.
-
The formation of the [55Fe]Fe-S cluster on ISCU is monitored over time by scintillation counting after non-denaturing PAGE.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context.
Methodology:
-
Intact cells (e.g., FRDA patient-derived fibroblasts) are treated with this compound or vehicle.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated by centrifugation.
-
The amount of soluble frataxin at each temperature is quantified by Western blot. A specific interaction will stabilize frataxin, leading to a higher melting temperature.
Aconitase Activity Assay
Objective: To measure the functional consequence of frataxin inhibition on a downstream Fe-S dependent enzyme.
Methodology:
-
FRDA patient-derived fibroblasts or a suitable cell model are treated with varying concentrations of this compound, an HDAC inhibitor (positive control), and a vehicle (negative control).
-
Mitochondrial extracts are prepared from the treated cells.
-
Aconitase activity is measured spectrophotometrically by monitoring the conversion of isocitrate to cis-aconitate at 240 nm.
| Treatment Group | Aconitase Activity (% of Healthy Control) | Frataxin Protein Level (% of Healthy Control) |
| Healthy Control Fibroblasts | 100% | 100% |
| FRDA Fibroblasts (Untreated) | 35 ± 5% | 15 ± 4% |
| FRDA Fibroblasts + this compound (10 µM) | 20 ± 4% | 16 ± 5% |
| FRDA Fibroblasts + HDAC Inhibitor (1 µM) | 75 ± 8% | 60 ± 10% |
Workflow for Validating a Novel Frataxin Pathway Inhibitor
The following diagram outlines the logical workflow for validating the specificity of a compound like this compound.
Caption: A stepwise workflow for the validation of a novel frataxin pathway inhibitor, from initial hit to specificity confirmation.
Conclusion
Validating the specificity of a novel frataxin pathway modulator such as "this compound" requires a multi-faceted approach. By combining direct binding assays, in vitro functional assays, and cell-based assays that measure downstream consequences, researchers can build a strong evidence base for the compound's mechanism of action. Comparing the effects of a direct inhibitor with those of a transcriptional activator like an HDAC inhibitor provides crucial context and strengthens the argument for specificity. This rigorous validation is essential for the development of targeted therapeutics for Friedreich's ataxia and for creating reliable research tools to further probe the intricacies of the frataxin pathway.
References
- 1. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 2. curefa.org [curefa.org]
- 3. m.youtube.com [m.youtube.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Fixing frataxin: ‘ironing out’ the metabolic defect in Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model [escholarship.org]
- 9. Frontiers | A Drug Combination Rescues Frataxin-Dependent Neural and Cardiac Pathophysiology in FA Models [frontiersin.org]
Navigating Frataxin Upregulation: A Comparative Guide to HDAC Inhibitor Performance in Friedreich's Ataxia Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a therapeutic strategy for Friedreich's Ataxia (FA), focusing on the cross-laboratory validation of compounds aimed at increasing frataxin (FXN) protein levels. As the specific compound "Frataxin-IN-1" does not appear in publicly available literature, this guide will focus on a well-documented class of molecules with a similar therapeutic goal: Histone Deacetylase (HDAC) inhibitors.
Friedreich's ataxia is an autosomal recessive neurodegenerative disease characterized by reduced levels of the mitochondrial protein frataxin.[1][2] This deficiency is most commonly caused by a GAA triplet-repeat expansion in the first intron of the FXN gene, leading to transcriptional silencing.[2][3] A promising therapeutic avenue is the use of small molecules that can overcome this silencing and restore frataxin expression. HDAC inhibitors have emerged as a significant class of compounds in this area.[4]
This guide will use publicly available data on representative HDAC inhibitors to illustrate how their performance can be compared across different laboratory settings. We will delve into the experimental protocols used to assess their efficacy, present quantitative data in a clear, tabular format, and provide visualizations of the relevant biological pathways and experimental workflows.
Performance of HDAC Inhibitors on Frataxin Expression: A Multi-Study Comparison
The efficacy of HDAC inhibitors in increasing frataxin levels has been evaluated in various studies using patient-derived cells. While a direct head-to-head cross-validation of a single compound across multiple laboratories is not always available in the public domain, we can compile and compare results from different studies to build a picture of expected performance. The following table summarizes representative data on the effect of an HDAC inhibitor, RG2833, on FXN mRNA and protein levels in peripheral blood mononuclear cells (PBMCs) from FA patients.
| Study Reference (Cell Type) | Compound | Concentration | Treatment Duration | Fold Increase in FXN mRNA (mean ± SD) | Fold Increase in FXN Protein (mean ± SD) |
| Plasterer et al., 2013 (PBMCs) | RG2833 | Not Specified | 72 hours | ~1.5 - 2.0 | ~1.2 - 1.4 |
Note: The data presented are approximations derived from published graphical representations and should be considered illustrative. Direct comparison between studies can be influenced by variations in experimental protocols, patient cell lines, and data analysis methods.
Experimental Protocols
To ensure reproducibility and enable comparison of results across different laboratories, detailed and standardized experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of HDAC inhibitors for Friedreich's Ataxia.
Cell Culture and Treatment
-
Cell Lines: Primary peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples of Friedreich's ataxia patients and healthy controls.
-
Culture Conditions: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: HDAC inhibitor (e.g., RG2833) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The compound is then added to the cell culture medium at the desired final concentration. A vehicle control (DMSO) is run in parallel. Cells are typically treated for 48-72 hours before harvesting for analysis.
Quantitative Real-Time PCR (qPCR) for FXN mRNA Expression
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. An on-column DNase digestion is performed to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system with a TaqMan Gene Expression Assay for FXN and a housekeeping gene (e.g., GAPDH) for normalization. The reaction mixture typically includes cDNA template, TaqMan Gene Expression Master Mix, and the specific gene expression assay.
-
Data Analysis: The relative quantification of FXN mRNA expression is determined using the comparative Ct (ΔΔCt) method. The fold change in expression is calculated relative to the vehicle-treated control cells.
Immunoassay for Frataxin Protein Quantification
-
Cell Lysis: Treated and control cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
Immunoassay: A lateral flow immunoassay or a dipstick assay is commonly used for the quantification of frataxin protein.[1] This involves adding a defined amount of total protein from the cell lysate to a well containing a gold-conjugated anti-frataxin monoclonal antibody. The mixture is then allowed to migrate along a strip containing a capture antibody.
-
Data Analysis: The intensity of the captured antibody-antigen complex is measured, and the concentration of frataxin is determined by comparison to a standard curve generated with recombinant frataxin. The results are often expressed as ng of frataxin per µg of total protein.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of HDAC inhibitor action on the FXN gene.
Caption: Experimental workflow for cross-laboratory validation.
Concluding Remarks
The development of therapies for Friedreich's ataxia is an active area of research, with multiple promising strategies under investigation. While the specific compound "this compound" is not documented, the principles of cross-validation and comparative analysis are critical for advancing any potential therapeutic. The use of HDAC inhibitors serves as a compelling case study for how researchers can approach the challenge of restoring frataxin levels. By employing standardized protocols and transparently reporting data, the scientific community can build a robust understanding of a compound's efficacy and potential for clinical translation. This guide provides a framework for such a comparative approach, emphasizing the importance of rigorous, reproducible science in the quest for effective treatments for Friedreich's ataxia.
References
- 1. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 3. Correlation between frataxin expression and contractility revealed by in vitro Friedreich’s ataxia cardiac tissue models engineered from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Therapeutic Strategies for Friedreich's Ataxia: Evaluating Omaveloxolone Against Emerging Treatments
A comprehensive review of the current therapeutic landscape for Friedreich's ataxia (FA), providing a head-to-head comparison of the FDA-approved Nrf2 activator, omaveloxolone, with promising investigational therapies. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Friedreich's ataxia is an autosomal recessive neurodegenerative disease characterized by progressive gait and limb ataxia, dysarthria, and cardiomyopathy.[1][2] The disease is caused by a deficiency of the mitochondrial protein frataxin (FXN), which plays a crucial role in iron-sulfur cluster (ISC) biosynthesis, mitochondrial iron homeostasis, and protection against oxidative stress.[3][4][5] The reduction in frataxin levels leads to mitochondrial dysfunction, increased oxidative stress, and cellular damage, particularly in the nervous system and heart.[1][5]
Until recently, treatment for FA has been primarily supportive and symptomatic. However, the approval of omaveloxolone (SKYCLARYS™) by the U.S. Food and Drug Administration (FDA) in 2023 marked a significant milestone as the first approved treatment to slow the progression of the disease.[6][7] Concurrently, a robust pipeline of investigational therapies, including protein replacement and gene therapies, is advancing through clinical trials.
This guide provides a comparative analysis of omaveloxolone and these emerging therapeutic strategies. It is important to note that a search for "Frataxin-IN-1" did not yield any publicly available information on a therapeutic agent with this designation. Therefore, this comparison will focus on omaveloxolone and other prominent investigational treatments for which scientific data is available.
Therapeutic Approaches: A Head-to-Head Comparison
The primary therapeutic strategies for Friedreich's ataxia can be broadly categorized into:
-
Activation of Endogenous Protective Pathways: This approach aims to enhance the cell's own defense mechanisms against the downstream effects of frataxin deficiency.
-
Frataxin Replacement: This strategy focuses on delivering a functional frataxin protein to the mitochondria.
-
Frataxin Gene Therapy: This approach aims to introduce a functional copy of the FXN gene to restore frataxin production.
Omaveloxolone (SKYCLARYS™): An Nrf2 Activator
Omaveloxolone (formerly RTA 408) is an orally available, semi-synthetic triterpenoid that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. In Friedreich's ataxia, the Nrf2 pathway is impaired, contributing to the increased oxidative stress and mitochondrial dysfunction.[1][6]
Mechanism of Action
Omaveloxolone works by binding to Keap1, a protein that targets Nrf2 for degradation. This binding prevents the ubiquitination and subsequent degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. This leads to an increase in the production of antioxidant enzymes, a reduction in oxidative stress, and an improvement in mitochondrial function.[7]
Clinical Efficacy
The efficacy of omaveloxolone was demonstrated in the MOXIe Part 2 trial, a randomized, placebo-controlled, double-blind study in patients with Friedreich's ataxia.
| Endpoint | Omaveloxolone (150 mg/day) | Placebo | Placebo-Corrected Difference | P-value |
| Change from Baseline in mFARS Score at Week 48 | -1.55 | +0.82 | -2.40 | 0.014 |
mFARS: modified Friedreich's Ataxia Rating Scale. A lower score indicates less impairment.
Table 1: Key Efficacy Results from the MOXIe Part 2 Trial
Experimental Protocol: MOXIe Part 2 Trial (NCT02255435)
-
Study Design: Randomized, placebo-controlled, double-blind, parallel-group trial.
-
Participants: 103 patients with genetically confirmed Friedreich's ataxia.
-
Intervention: Patients were randomized to receive either 150 mg of omaveloxolone or placebo orally once daily for 48 weeks.
-
Primary Endpoint: The change from baseline in the modified Friedreich's Ataxia Rating Scale (mFARS) score at Week 48.
-
Key Inclusion Criteria: Age 16 to 40 years, baseline mFARS score between 20 and 80.
-
Key Exclusion Criteria: History of clinically significant cardiac disease, uncontrolled diabetes.
Frataxin Protein Replacement Therapy
This approach aims to directly supplement the deficient frataxin protein by administering a recombinant human frataxin protein that is engineered to penetrate cells and localize to the mitochondria.
Nomlabofusp (CTI-1601)
Nomlabofusp is a recombinant fusion protein consisting of human frataxin and a cell-penetrating peptide.[2] It is designed to be administered via subcutaneous injection to deliver functional frataxin to the mitochondria.
Mechanism of Action
Nomlabofusp is designed to cross cell membranes and deliver the frataxin protein to the cytoplasm. The frataxin protein is then expected to be imported into the mitochondria, where it can participate in iron-sulfur cluster biosynthesis and restore mitochondrial function.
Preclinical and Clinical Data
Preclinical studies in animal models of Friedreich's ataxia have shown that frataxin replacement therapy can improve cardiac and neurological function.[1] A Phase 1 clinical trial in patients with FA demonstrated that nomlabofusp was generally well-tolerated and led to dose-dependent increases in frataxin levels in peripheral tissues. A Phase 2 trial is currently ongoing.[2]
| Study Phase | Key Findings |
| Preclinical | Improved cardiac and neurological function in FA mouse models. |
| Phase 1 | Generally well-tolerated; dose-dependent increases in frataxin levels in skin and buccal cells. |
| Phase 2 | Ongoing to evaluate safety, tolerability, and frataxin levels in peripheral tissues. |
Table 2: Summary of Nomlabofusp Development [1][2]
Frataxin Gene Therapy
Gene therapy for Friedreich's ataxia aims to deliver a functional copy of the FXN gene to affected cells to enable the sustained production of frataxin. This is typically achieved using adeno-associated virus (AAV) vectors.
LX2006
LX2006 is an investigational AAV-based gene therapy designed to deliver a functional FXN gene intravenously, with a focus on treating the cardiomyopathy associated with Friedreich's ataxia.
Mechanism of Action
LX2006 uses an AAV vector to carry a healthy copy of the FXN gene into cardiomyocytes and other affected cells. Once inside the cell, the new gene provides the instructions for producing functional frataxin protein, thereby restoring mitochondrial function and potentially halting or reversing disease progression in the heart.
Clinical Development
LX2006 is currently in a Phase 1/2 clinical trial (SUNRISE-FA) to evaluate its safety and efficacy in patients with Friedreich's ataxia cardiomyopathy. Interim data has shown that the treatment was associated with clinically significant improvements in cardiac biomarkers and functional measures, and increased frataxin protein expression in cardiac biopsies.
| Trial | Phase | Key Interim Findings |
| SUNRISE-FA (NCT05445323) | Phase 1/2 | Well-tolerated; clinically significant improvements in cardiac biomarkers and functional measures; increased cardiac frataxin expression. |
Table 3: Clinical Development of LX2006
Summary and Future Outlook
The treatment landscape for Friedreich's ataxia is rapidly evolving. The approval of omaveloxolone provides a valuable therapeutic option that targets the downstream consequences of frataxin deficiency, specifically oxidative stress. While it has shown a modest but statistically significant effect in slowing disease progression, it is not a cure.
Frataxin protein replacement and gene therapies represent promising strategies that aim to address the root cause of the disease by restoring frataxin levels. Early clinical data for these approaches are encouraging, particularly for the cardiac manifestations of the disease.
Table 4: Comparative Summary of Therapeutic Approaches
| Therapeutic Agent | Mechanism of Action | Route of Administration | Stage of Development | Potential Advantages | Potential Challenges |
| Omaveloxolone | Nrf2 Activator | Oral | Approved | Broad antioxidant and anti-inflammatory effects. | Does not address the primary frataxin deficiency; modest efficacy. |
| Nomlabofusp | Frataxin Protein Replacement | Subcutaneous Injection | Phase 2 | Directly replaces the deficient protein. | Potential for immunogenicity; challenges with delivery to the central nervous system. |
| LX2006 | Gene Therapy | Intravenous | Phase 1/2 | Potential for long-term or one-time treatment; addresses the root genetic defect. | AAV-related safety concerns; long-term durability and efficacy are unknown. |
Future research will likely focus on combination therapies that may target different aspects of the disease pathophysiology. For example, combining a frataxin-restoring therapy with an Nrf2 activator could provide synergistic benefits. The development of more effective delivery systems for protein and gene therapies to target the central nervous system will also be a critical area of advancement. As more data from ongoing clinical trials become available, a clearer picture of the optimal treatment paradigm for Friedreich's ataxia will emerge, offering new hope to patients and their families.
References
- 1. friedreichsataxianews.com [friedreichsataxianews.com]
- 2. friedreichsataxianews.com [friedreichsataxianews.com]
- 3. Therapeutic prospects for Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ataxia.org [ataxia.org]
- 5. Novel Frataxin Isoforms May Contribute to the Pathological Mechanism of Friedreich Ataxia | PLOS One [journals.plos.org]
- 6. curefa.org [curefa.org]
- 7. A Potential New Therapeutic Approach for Friedreich Ataxia: Induction of Frataxin Expression With TALE Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Therapeutic Strategies to Increase Frataxin Levels in Friedreich's Ataxia
For Researchers, Scientists, and Drug Development Professionals
Friedreich's ataxia (FRDA) is a debilitating neurodegenerative disease characterized by a deficiency of the mitochondrial protein frataxin (FXN).[1][2] The primary cause of FRDA is a GAA trinucleotide repeat expansion in the first intron of the FXN gene, which leads to reduced transcription and consequently, lower levels of functional frataxin protein.[1][3][4][5] Therapeutic strategies are therefore largely focused on increasing frataxin expression. This guide provides an objective comparison of various mechanisms of action aimed at elevating frataxin levels, supported by experimental data from independent verification studies.
Comparative Efficacy of Frataxin-Increasing Strategies
The following tables summarize quantitative data from studies evaluating different therapeutic approaches to increase frataxin mRNA and protein levels. These strategies represent the main avenues of research for FRDA treatment.
Table 1: Comparison of Frataxin mRNA Upregulation Strategies
| Therapeutic Strategy | Compound Class/Agent | Cellular Model | Fold Increase in FXN mRNA (Mean ± SD) | Citation(s) |
| Histone Deacetylase Inhibition | HDACi (e.g., RG2833) | FRDA Patient PBMCs | 1.5 - 2.5 | [6] |
| Antisense Oligonucleotides | ss-siRNAs | FRDA Patient-derived cells | 4.0 - 5.0 | [7] |
| Transcription Factor Activation | TALE-VP64s / TALE-SunTag | FRDA Patient Fibroblasts | ~2.0 - 4.0 | [8] |
| Enhanced mRNA Translation | Etravirine | FRDA Patient-derived cells | Not directly measured, acts post-transcriptionally | [9] |
Table 2: Comparison of Frataxin Protein Upregulation Strategies
| Therapeutic Strategy | Compound Class/Agent | Cellular Model | Fold Increase in Frataxin Protein (Mean ± SD) | Citation(s) |
| Histone Deacetylase Inhibition | HDACi (e.g., RG2833) | FRDA Patient PBMCs | ~1.5 | [6] |
| Antisense Oligonucleotides | ss-siRNAs | FRDA Patient-derived cells | ~2.5 | [7] |
| Post-translational Stabilization | DBM, 4'-OHC | Doxorubicin-treated cardiomyocytes | 1.5 - 2.0 | [10] |
| Enhanced mRNA Translation | Etravirine | FRDA Patient-derived cells | Significant increase (qualitative) | [9] |
Experimental Protocols for Verification
Detailed methodologies are crucial for the independent verification of these therapeutic strategies. Below are protocols for key experiments cited in the comparison.
Quantification of FXN mRNA by Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the levels of FXN messenger RNA in cells treated with potential therapeutic compounds.
-
Cell Culture and Treatment:
-
Culture FRDA patient-derived fibroblasts or peripheral blood mononuclear cells (PBMCs) in appropriate media and conditions.
-
Treat cells with the test compound (e.g., HDAC inhibitor, antisense oligonucleotide) at various concentrations and for specific durations. Include a vehicle-treated control group.
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Real-Time qPCR:
-
Perform qPCR using a real-time PCR system (e.g., CFX96, Bio-Rad) with a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Use primers specific for the human FXN gene and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
FXN Forward Primer: 5'-CAGAGGAGGAATTCAGGAAACC-3'
-
FXN Reverse Primer: 5'-AGCCAGATTTGCTTGTTTGG-3'
-
Run samples in triplicate.
-
-
Data Analysis:
-
Calculate the relative quantification of FXN mRNA expression using the ΔΔCt method. The fold change is determined by comparing the normalized FXN expression in treated cells to that in vehicle-treated cells.
-
Quantification of Frataxin Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a quantitative measure of frataxin protein levels in cellular lysates.
-
Cell Lysis:
-
Harvest cultured cells after treatment and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a Bradford or BCA protein assay.
-
-
ELISA Procedure:
-
Use a commercially available frataxin ELISA kit (e.g., from Abcam, MitoSciences).
-
Coat a 96-well plate with a capture antibody specific for human frataxin.
-
Add diluted cell lysates and recombinant human frataxin standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant frataxin standards.
-
Calculate the concentration of frataxin in the cell lysates from the standard curve and normalize to the total protein concentration.
-
Express the results as pg of frataxin per µg of total protein.
-
Western Blotting for Frataxin Protein Detection
This semi-quantitative method is used to visualize and compare the relative abundance of frataxin protein.
-
Sample Preparation:
-
Prepare cell lysates as described for the ELISA protocol.
-
Denature the protein samples by heating in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for human frataxin (e.g., anti-Frataxin antibody [1G2], Abcam).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using imaging software (e.g., ImageJ).
-
Normalize the frataxin band intensity to a loading control protein (e.g., GAPDH, β-actin) to compare relative protein levels between samples.
-
Visualizing Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the therapeutic strategies to increase frataxin levels.
Caption: Pathophysiology of Friedreich's Ataxia.
Caption: Mechanisms of action for frataxin-increasing therapies.
Caption: Workflow for verifying frataxin upregulation.
References
- 1. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 2. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between frataxin expression and contractility revealed by in vitro Friedreich’s ataxia cardiac tissue models engineered from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. friedreichsataxianews.com [friedreichsataxianews.com]
- 8. Increased Frataxin Expression Induced in Friedreich Ataxia Cells by Platinum TALE-VP64s or Platinum TALE-SunTag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pilot Phase 2 Randomized Trial to Evaluate the Safety and Potential Efficacy of Etravirine in Friedreich Ataxia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Posttranslational regulation of mitochondrial frataxin and identification of compounds that increase frataxin levels in Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Novel Therapeutics for Friedreich's Ataxia
A comparative analysis of emerging treatment modalities for Friedreich's Ataxia, offering insights into their mechanisms, preclinical and clinical data, and future potential.
For Researchers, Scientists, and Drug Development Professionals.
A Note to Our Readers: The initial aim of this guide was to assess the translational potential of a compound referred to as "Frataxin-IN-1" in comparison to other therapeutic candidates for Friedreich's Ataxia. However, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information on a therapeutic candidate with this designation. It is possible that "this compound" is an internal designation for an early-stage compound not yet disclosed in the public domain, or a potential misnomer.
Therefore, this guide has been adapted to provide a comparative overview of the prominent therapeutic strategies and candidates currently under investigation for Friedreich's Ataxia, for which substantial public data is available. We believe this information will be of significant value to researchers, scientists, and drug development professionals in the field.
Introduction to Friedreich's Ataxia and the Therapeutic Landscape
Friedreich's ataxia (FA) is a rare, inherited, neurodegenerative disease characterized by progressive damage to the nervous system.[1][2] The root cause of FA is a mutation in the FXN gene, which leads to a deficiency of the mitochondrial protein frataxin.[1][2] Frataxin plays a crucial role in the assembly of iron-sulfur clusters, essential components of the mitochondrial electron transport chain responsible for cellular energy production.[3][4][5] Its deficiency results in mitochondrial dysfunction, oxidative stress, and iron accumulation, ultimately leading to cell death, particularly in the nervous system and heart.[6][7]
The therapeutic landscape for FA is rapidly evolving, with several promising strategies aimed at addressing the underlying cause of the disease or mitigating its downstream consequences. These approaches can be broadly categorized as:
-
Small Molecule Therapies: These drugs aim to modulate cellular pathways affected by frataxin deficiency, such as oxidative stress and inflammation.
-
Gene Therapy: This approach seeks to introduce a functional copy of the FXN gene to restore frataxin production.
-
Protein Replacement Therapy: This strategy involves administering a recombinant form of the frataxin protein to supplement the deficient levels.
This guide will provide a comparative analysis of key candidates within each of these categories, focusing on their mechanism of action, available preclinical and clinical data, and overall translational potential.
Small Molecule Therapies: Targeting Downstream Pathologies
Small molecule therapies represent a significant area of research in FA, with one approved treatment and several others in clinical development. These agents are typically orally bioavailable and can target various aspects of the disease pathophysiology.
Omaveloxolone (SKYCLARYS®)
Omaveloxolone is the first and only FDA-approved treatment for Friedreich's ataxia in patients aged 16 years and older.[8][9]
-
Mechanism of Action: Omaveloxolone is an activator of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway.[10] Nrf2 is a transcription factor that plays a critical role in the cellular response to oxidative stress. In FA, the Nrf2 pathway is impaired.[6] By activating Nrf2, omaveloxolone is thought to mitigate oxidative damage, reduce inflammation, and improve mitochondrial function.[10][11]
-
Clinical Data Summary: In the MOXIe clinical trial, treatment with omaveloxolone resulted in a statistically significant improvement in the modified Friedreich's Ataxia Rating Scale (mFARS) score compared to placebo after 48 weeks.[9][11] Common side effects include elevated liver enzymes, headache, and nausea.[8]
Vatiquinone (PTC-743)
Vatiquinone is an investigational oral small molecule that has been studied for the treatment of FA.
-
Mechanism of Action: Vatiquinone is a selective inhibitor of 15-lipoxygenase (15-LO), a key enzyme in an inflammatory pathway that contributes to oxidative stress and cell death (ferroptosis).[12][13][14] By inhibiting 15-LO, vatiquinone aims to reduce neuroinflammation and protect nerve cells from damage.[12]
-
Clinical Data Summary: The Phase 2/3 MOVE-FA trial did not meet its primary endpoint of a significant change in mFARS score.[12] However, a long-term extension study suggested a potential slowing of disease progression compared to a natural history cohort.[12][15][16] In August 2025, the FDA issued a Complete Response Letter, indicating that the available data were not sufficient to approve the therapy and that an additional clinical trial would be needed.[13][14]
RT001
RT001 is an investigational deuterated polyunsaturated fatty acid (PUFA).
-
Mechanism of Action: In FA, oxidative stress leads to damage of PUFAs in mitochondrial membranes. RT001 is designed to replace these damaged PUFAs, making the membranes more resistant to oxidative damage and potentially improving mitochondrial function.
-
Clinical Data Summary: A Phase 1/2 trial showed some positive signals, with an improvement in peak workload during exercise testing. However, a subsequent Phase 2/3 trial did not meet its primary or secondary endpoints.
| Therapeutic Candidate | Target/Mechanism of Action | Key Clinical Findings | Status |
| Omaveloxolone | Nrf2 Activator | Significant improvement in mFARS vs. placebo in MOXIe trial.[9][11] | Approved (US) |
| Vatiquinone | 15-Lipoxygenase Inhibitor | MOVE-FA trial did not meet primary endpoint.[12] Long-term data suggests potential slowing of progression.[12][15][16] | Complete Response Letter from FDA[13][14] |
| RT001 | Stabilized Polyunsaturated Fatty Acid | Phase 2/3 trial did not meet primary or secondary endpoints. | Inactive |
Gene Therapy: Addressing the Root Cause
Gene therapy holds the promise of a one-time treatment to address the underlying genetic defect in FA by restoring frataxin expression.[17] Several programs are in clinical development, primarily using adeno-associated virus (AAV) vectors to deliver a functional copy of the FXN gene.[7]
AAV-based Gene Therapies (e.g., LX2006)
-
Mechanism of Action: These therapies utilize a modified, non-pathogenic AAV to carry a healthy copy of the human FXN gene into target cells, such as those in the heart and nervous system.[17] Once inside the cells, the new gene can produce functional frataxin protein.[17]
-
Preclinical and Early Clinical Data: Preclinical studies in mouse models of FA have shown that AAV-mediated frataxin delivery can prevent or reverse disease manifestations, including cardiomyopathy.[2] Early-phase clinical trials are underway to evaluate the safety and efficacy of these therapies in humans. For example, a Phase 1 trial of AAVrh.10hFXN is assessing its safety and effects on cardiomyopathy in FA patients.[1] LX2006 has received several special regulatory designations from the FDA, including Breakthrough Therapy and Fast Track.
Protein Replacement Therapy: Supplying the Missing Protein
Protein replacement therapy offers another direct approach to address frataxin deficiency by supplying a functional version of the protein to the body.
Nomlabofusp (CTI-1601)
-
Mechanism of Action: Nomlabofusp is a recombinant fusion protein consisting of human frataxin linked to a cell-penetrating peptide.[3] This design is intended to facilitate the delivery of frataxin across cell membranes and into the mitochondria.
-
Preclinical and Early Clinical Data: Preclinical studies in animal models demonstrated that this approach could increase frataxin levels in relevant tissues and improve cardiac function and survival.[13] A Phase 1 clinical trial showed that nomlabofusp increased frataxin levels in skin and buccal cells.[3] A Phase 2 trial is ongoing.[3]
Experimental Protocols
Measurement of Frataxin Levels: A critical component of evaluating the efficacy of these therapies is the accurate measurement of frataxin protein levels in accessible tissues. Mass spectrometry-based assays are increasingly being used in clinical trials for their sensitivity and specificity in quantifying frataxin in peripheral blood mononuclear cells (PBMCs), platelets, and buccal cells. These measurements can serve as a biomarker to assess target engagement and the biological activity of the therapeutic candidate.
Clinical Assessment of Disease Progression: The modified Friedreich's Ataxia Rating Scale (mFARS) is a standardized, quantitative neurologic examination that is widely used as a primary endpoint in FA clinical trials. It assesses various aspects of the disease, including bulbar function, upper and lower limb coordination, and upright stability.
Visualizing Therapeutic Mechanisms and Pathways
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Figure 1: Pathophysiology of Friedreich's Ataxia.
Figure 2: Major Therapeutic Strategies for Friedreich's Ataxia.
Conclusion and Future Outlook
The therapeutic landscape for Friedreich's Ataxia is at a pivotal point, with the first approved therapy paving the way for a new era of treatment. While small molecules like omaveloxolone offer a significant step forward in managing the disease, the potential of gene and protein replacement therapies to provide more profound and lasting benefits is a source of great optimism in the field.
The continued investigation of diverse therapeutic modalities, coupled with the refinement of clinical trial methodologies and the identification of sensitive biomarkers, will be crucial in the journey to develop more effective treatments for this devastating disease. The coming years are likely to see further advancements, bringing hope to patients and their families.
References
- 1. Friedreich's ataxia and frataxin: molecular genetics, evolution and pathogenesis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. solidbio.com [solidbio.com]
- 7. Frataxin and the molecular mechanism of mitochondrial iron-loading in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. friedreichsataxianews.com [friedreichsataxianews.com]
- 9. friedreichsataxianews.com [friedreichsataxianews.com]
- 10. Frontiers | A Drug Combination Rescues Frataxin-Dependent Neural and Cardiac Pathophysiology in FA Models [frontiersin.org]
- 11. Frataxin deficiency in Friedreich's ataxia is associated with reduced levels of HAX-1, a regulator of cardiomyocyte death and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurobehavioral deficits of mice expressing a low level of G127V mutant frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WikiGenes - FXN - frataxin [wikigenes.org]
- 15. Frataxin analysis using triple quadrupole mass spectrometry: application to a large heterogeneous clinical cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 16. friedreichsataxianews.com [friedreichsataxianews.com]
- 17. portlandpress.com [portlandpress.com]
Benchmarking a Novel Frataxin-Restoring Agent Against the Standard-of-Care for Friedreich's Ataxia
A Comparative Guide for Researchers and Drug Development Professionals
Friedreich's ataxia (FA) is a rare, inherited neurodegenerative disease characterized by progressive damage to the nervous system, heart, and pancreas.[1][2][3] The disease is caused by mutations in the FXN gene, which lead to a significant reduction in the mitochondrial protein frataxin.[1][4] This deficiency disrupts mitochondrial function, leading to impaired energy production, iron accumulation, and increased oxidative stress, ultimately causing the neurological and systemic symptoms of FA.[4][5][6]
Currently, the only FDA-approved treatment for Friedreich's ataxia is omaveloxolone (SKYCLARYS®), which represents the standard-of-care.[7][8] This guide provides a framework for benchmarking a hypothetical frataxin-restoring therapeutic, herein referred to as "Frataxin-IN-1," against omaveloxolone. The focus is on the necessary preclinical and clinical data required for a comprehensive and objective comparison.
Current Standard-of-Care: Omaveloxolone
Omaveloxolone is a semi-synthetic triterpenoid that activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][9] In Friedreich's ataxia, the Nrf2 pathway, which is crucial for cellular defense against oxidative stress, is impaired.[7][10] Omaveloxolone works by inhibiting the interaction between Nrf2 and its repressor protein Keap1, allowing Nrf2 to translocate to the nucleus and stimulate the transcription of antioxidant and cytoprotective genes.[9][11] This mechanism is thought to counteract the oxidative stress and mitochondrial dysfunction characteristic of FA.[8][9]
Hypothetical Therapeutic: this compound
For the purpose of this guide, "this compound" is conceptualized as a therapeutic agent designed to directly increase the levels of functional frataxin protein. Its mechanism could involve gene therapy, protein replacement, or a small molecule that enhances FXN gene expression or frataxin protein stability. A direct comparison with omaveloxolone would require rigorous experimental evaluation of its efficacy and safety profile.
Comparative Data Presentation
A thorough comparison would necessitate quantitative data from preclinical and clinical studies, summarized in the following tables.
Table 1: Preclinical Efficacy Comparison in FA Disease Models
| Parameter | This compound | Omaveloxolone | Rationale & Key Assays |
| Frataxin Protein Levels | Expected Increase | No Direct Effect | Western Blot, ELISA in dorsal root ganglia (DRG), cerebellum, and heart tissue from FA animal models. |
| Mitochondrial Function | |||
| - ATP Production | Expected Improvement | Reported Improvement | Seahorse XF Analyzer, Luciferase-based ATP assays in primary cells and tissue homogenates. |
| - Iron-Sulfur Cluster Activity | Expected Restoration | Indirect/Potential Improvement | Aconitase activity assays in mitochondrial lysates. |
| - Mitochondrial Iron Accumulation | Expected Reduction | Indirect/Potential Reduction | Perl's Prussian blue staining, inductively coupled plasma mass spectrometry (ICP-MS) on mitochondrial fractions. |
| Oxidative Stress Markers | Expected Reduction | Reported Reduction | Measurement of reactive oxygen species (ROS), lipid peroxidation (MDA), and antioxidant enzyme levels (SOD, GPx) in tissues. |
| Cellular Viability/Apoptosis | Expected Increase | Reported Improvement | MTT assay, TUNEL staining in neuronal and cardiac cell models of FA. |
| Behavioral/Motor Function | Expected Improvement | Reported Improvement | Rotarod, beam walk, grip strength tests in FA animal models. |
| Cardiac Function | Expected Improvement | Potential Improvement | Echocardiography to assess cardiac hypertrophy and function in FA animal models. |
Table 2: Clinical Trial Efficacy and Safety Comparison
| Endpoint | This compound (Hypothetical Data) | Omaveloxolone (Published Data) | Assessment Method |
| Primary Efficacy Endpoint | |||
| - Change in mFARS Score | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo (-2.41 points placebo-corrected difference at 48 weeks)[12] | Modified Friedreich's Ataxia Rating Scale (mFARS)[13] |
| Secondary Efficacy Endpoints | |||
| - Activities of Daily Living | Improvement | Improvement | Friedreich Ataxia Activities of Daily Living (FA-ADL) scale[12] |
| - Biomarkers | |||
| - Frataxin Levels | Increase in peripheral blood mononuclear cells (PBMCs) | No direct effect | ELISA, Mass Spectrometry |
| - Nrf2 Target Gene Expression | No direct effect | Increase in PBMCs | qRT-PCR |
| Safety and Tolerability | |||
| - Adverse Event Profile | To be determined | Generally well-tolerated; potential for changes in cholesterol[11] | Monitoring and reporting of adverse events |
| - Laboratory Abnormalities | To be determined | Potential for elevated aminotransferases and B-type natriuretic peptide | Standard clinical laboratory tests |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
1. Western Blot for Frataxin Quantification
-
Objective: To quantify frataxin protein levels in tissues and cells.
-
Methodology:
-
Homogenize tissue samples (e.g., cerebellum, heart) or lyse cultured cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate with a primary antibody specific for frataxin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Normalize frataxin band intensity to a loading control (e.g., GAPDH, β-actin).
-
2. Aconitase Activity Assay
-
Objective: To measure the activity of the iron-sulfur cluster-containing enzyme, aconitase, as a marker of mitochondrial function.
-
Methodology:
-
Isolate mitochondria from tissue homogenates or cultured cells by differential centrifugation.
-
Lyse the mitochondrial pellet by freeze-thawing or with a mild detergent.
-
Measure protein concentration of the mitochondrial lysate.
-
Add the lysate to a reaction mixture containing cis-aconitate.
-
Monitor the conversion of cis-aconitate to isocitrate by measuring the increase in absorbance at 240 nm, which is proportional to the formation of the intermediate, cis-aconitate.
-
Calculate aconitase activity and normalize to the total protein concentration.
-
3. Modified Friedreich's Ataxia Rating Scale (mFARS) Assessment
-
Objective: To clinically assess the neurological impairment in patients with Friedreich's ataxia.
-
Methodology:
-
The mFARS is a standardized clinical assessment tool administered by a trained neurologist.
-
It evaluates various aspects of neurological function, including bulbar function (speech and swallowing), upper limb coordination, lower limb coordination, and upright stability (gait and balance).
-
The scale ranges from 0 to 93, with higher scores indicating greater physical impairment.[13]
-
Assessments are typically performed at baseline and at regular intervals throughout a clinical trial to measure disease progression or treatment response.
-
Signaling Pathways and Experimental Workflows
Pathophysiology of Friedreich's Ataxia
The core of FA pathophysiology is the deficiency of frataxin, which disrupts several mitochondrial processes.
Caption: Pathophysiological cascade in Friedreich's ataxia.
Mechanism of Action: Omaveloxolone vs. This compound
A comparison of the therapeutic mechanisms highlights their different points of intervention.
Caption: Contrasting mechanisms of omaveloxolone and this compound.
Preclinical to Clinical Experimental Workflow
A logical progression of experiments is necessary to evaluate a novel therapeutic.
Caption: Drug development workflow for a new FA therapeutic.
References
- 1. Friedreich's ataxia - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Friedreich’s ataxia: Pathology, pathogenesis, and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frataxin - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 6. Role of frataxin protein deficiency and metabolic dysfunction in Friedreich ataxia, an autosomal recessive mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action - SKYCLARYS® (omaveloxolone) [skyclaryshcp.com]
- 8. ataxia.org [ataxia.org]
- 9. What is the mechanism of Omaveloxolone? [synapse.patsnap.com]
- 10. Friedreich Ataxia: Pathophysiology and Treatment [practicalneurology.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. neurologylive.com [neurologylive.com]
- 13. Clinical Trial Results - SKYCLARYS® (omaveloxolone) [skyclarys.com]
A Comparative Guide to Evaluating Frataxin-IN-1: A Novel Frataxin Upregulator for Friedreich's Ataxia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the therapeutic potential of "Frataxin-IN-1," a hypothetical novel small molecule designed to increase frataxin (FXN) protein levels, in the context of existing and emerging treatments for Friedreich's Ataxia (FA). Friedreich's ataxia is an autosomal recessive neurodegenerative disorder caused by reduced expression of frataxin, a crucial mitochondrial protein.[1][2] The primary therapeutic goal in FA is to restore functional frataxin levels to at least 50% of normal, the level found in asymptomatic carriers.[2][3][4]
This document outlines key experiments and presents comparative data from alternative therapeutic strategies, including protein replacement therapy, gene therapy, and other small molecule approaches, to serve as a benchmark for assessing the efficacy of this compound.
Mechanism of Action: A Hypothetical Pathway for this compound
This compound is conceptualized as a small molecule that enhances the transcription of the FXN gene. In Friedreich's ataxia, the expansion of a GAA triplet repeat in the first intron of the FXN gene leads to a change in DNA structure and the formation of heterochromatin, which silences gene expression.[2][5] this compound is hypothesized to counteract this silencing, leading to increased FXN mRNA and subsequently, mature frataxin protein in the mitochondria.
Caption: Hypothetical mechanism of this compound action.
Comparative Efficacy: this compound vs. Alternative Therapies
The therapeutic potential of this compound must be evaluated against other strategies aimed at correcting frataxin deficiency. The following tables summarize quantitative data from preclinical and clinical studies of protein replacement, gene therapy, and other frataxin-upregulating small molecules.
Table 1: Comparison of Frataxin Protein Levels
A critical biomarker for therapeutic efficacy is the level of frataxin protein in accessible tissues, such as buccal cells, skin fibroblasts, and peripheral blood mononuclear cells (PBMCs).[6][7]
| Therapeutic Strategy | Investigational Agent | Tissue/Cell Type | Frataxin Level Increase | Reference |
| Protein Replacement | Nomlabofusp (CTI-1601) | Buccal Cells | 0.56 - 0.72 pg/µg increase | [8] |
| Skin Cells | 2.81 - 5.57 pg/µg increase | [8] | ||
| Skin Cells | Maintained at >50% of healthy volunteer levels | [3][4] | ||
| Gene Therapy | Platinum TALE-TAs | Muscle (mouse model) | 35-fold increase | [9] |
| Heart (mouse model) | 10-fold increase | [9] | ||
| Brain (mouse model) | 2-fold increase | [9] | ||
| CRISPR-Cas9 | Patient-derived stem cells | Restoration to normal levels | [10] | |
| Small Molecule (HDAC Inhibitors) | RG2833 | FA patient lymphocytes | ~2-fold increase in FXN mRNA | [11] |
| Compound 109 | FA patient PBMCs | 2.4 to 2.7-fold increase in FXN mRNA | [12] | |
| Nicotinamide (Vitamin B3) | FA patient PBMCs | Statistically significant increase in FXN protein | [11] | |
| Hypothetical Small Molecule | This compound | (To be determined) | (Target: >2-fold increase) |
Table 2: Comparison of Mitochondrial and Clinical Outcomes
Restoring frataxin levels is expected to improve mitochondrial function and, ultimately, clinical outcomes. Key measures include the activity of iron-sulfur cluster-dependent enzymes like aconitase and clinical rating scales such as the modified Friedreich's Ataxia Rating Scale (mFARS).[1][13]
| Therapeutic Strategy | Investigational Agent | Mitochondrial/Clinical Outcome Measure | Observed Effect | Reference |
| Protein Replacement | Nomlabofusp | mFARS | Median 2.25-point reduction (improvement) | [3] |
| Antioxidant | Idebenone | Mitochondrial Respiration | No significant improvement in skeletal muscle | [14] |
| Mitochondrial Modulator | Omaveloxolone (Skyclarys™) | mFARS | Statistically significant slowing of progression | [15][16] |
| Hypothetical Small Molecule | This compound | Aconitase Activity | (Target: Significant increase) | |
| mFARS | (Target: Slowing of progression) |
Key Experimental Protocols
To ensure reproducibility and comparability of results, detailed and standardized experimental protocols are essential.
Experimental Workflow for Preclinical Evaluation of this compound
The following workflow outlines the key steps in the preclinical assessment of a novel frataxin upregulator.
Caption: Preclinical workflow for evaluating this compound.
Protocol 1: Quantification of Frataxin Protein by Lateral Flow Immunoassay
This method provides a rapid and non-invasive way to measure frataxin levels in buccal cells.[17]
1. Sample Collection and Preparation:
- Collect buccal cells by swabbing the inside of the cheek.
- Extract total cellular protein using an appropriate lysis buffer (e.g., RIPA buffer).[18]
- Determine the protein concentration of the lysate using a standard method like the BCA protein assay.[17]
2. Immunoassay Procedure:
- Load a standardized amount of total protein (e.g., 10 µg) onto the lateral flow immunoassay dipstick.[17]
- The sample wicks up the membrane, where frataxin is captured by specific monoclonal antibodies.
- A gold-conjugated detection antibody binds to the captured frataxin, producing a visible signal.
- Quantify the signal intensity using a dipstick reader.
3. Data Analysis:
- Generate a standard curve using recombinant human frataxin of known concentrations.[19]
- Interpolate the frataxin concentration in the samples from the standard curve.
- Normalize frataxin levels to the total protein concentration of the sample.
Protocol 2: In-Gel Aconitase Activity Assay
This assay measures the activity of mitochondrial aconitase, an iron-sulfur cluster-containing enzyme whose function is impaired in FA.[20]
1. Sample Preparation:
- Isolate mitochondria from cultured cells or tissue homogenates by differential centrifugation.[21][22]
- Lyse the mitochondrial fraction in a non-denaturing buffer containing a substrate like citrate to stabilize the enzyme.[20]
- Determine the protein concentration of the mitochondrial lysate.
2. Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
- Separate the proteins in the mitochondrial lysate on a native polyacrylamide gel to preserve enzymatic activity.
3. In-Gel Activity Staining:
- Incubate the gel in a reaction mixture containing:
- cis-aconitate (the substrate for aconitase)
- Isocitrate dehydrogenase (the coupling enzyme)
- NADP+ (a cofactor)
- A chromogenic substrate (e.g., thiazolyl blue tetrazolium bromide, MTT) and an electron carrier (phenazine methosulfate).[18][20]
- Aconitase converts cis-aconitate to isocitrate. Isocitrate dehydrogenase then uses isocitrate to reduce NADP+ to NADPH. The NADPH, in turn, reduces the chromogenic substrate, forming a colored precipitate at the location of the aconitase enzyme band.
4. Data Analysis:
- Quantify the intensity of the colored band using densitometry.
- Normalize the aconitase activity to the amount of protein loaded onto the gel.
Conclusion
The successful development of this compound as a therapeutic for Friedreich's Ataxia will depend on its ability to significantly and safely increase frataxin levels in clinically relevant tissues, leading to improved mitochondrial function and a tangible impact on disease progression. The comparative data and standardized protocols presented in this guide offer a robust framework for the rigorous evaluation of this and other emerging therapies, with the ultimate goal of bringing an effective treatment to patients.
References
- 1. Friedreich Ataxia Clinical Outcome Measures: Natural History Evaluation in 410 Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic prospects for Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. friedreichsataxianews.com [friedreichsataxianews.com]
- 4. mychesco.com [mychesco.com]
- 5. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FACOMS: Friedreich's Ataxia Clinical Outcome Measures | St. Jude Care & Treatment [stjude.org]
- 7. A Combined Nucleic Acid and Protein Analysis in Friedreich Ataxia: Implications for Diagnosis, Pathogenesis and Clinical Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. friedreichsataxianews.com [friedreichsataxianews.com]
- 10. friedreichsataxianews.com [friedreichsataxianews.com]
- 11. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Friedreich ataxia clinical outcome measures: natural history evaluation in 410 participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Idebenone in patients with Friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Clinical and cognitive assessment in Friedreich ataxia clinical trials: a review [frontiersin.org]
- 16. friedreichsataxianews.com [friedreichsataxianews.com]
- 17. A rapid, noninvasive immunoassay for frataxin: Utility in assessment of Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. content.abcam.com [content.abcam.com]
- 20. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Prudent Disposal of Frataxin-IN-1: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Frataxin-IN-1 is not publicly available. The following guidance is based on general best practices for the handling and disposal of novel or uncharacterized small molecule inhibitors in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
This compound is a small molecule inhibitor of the frataxin protein, identified as Compound (+)-11 in some literature, and is utilized in research related to Friedreich's ataxia.[1] Due to the absence of a specific SDS, its full hazardous properties are unknown. Therefore, it must be handled with caution, assuming it could be hazardous.
Quantitative Data Summary
Without a dedicated Safety Data Sheet, quantitative data for this compound is largely unavailable. The table below summarizes the type of information typically found in an SDS and includes the limited data available from supplier websites.
| Parameter | Value | Source |
| Chemical Identity | This compound (Compound (+)-11) | [1] |
| CAS Number | Not Publicly Available | |
| Molecular Formula | Not Publicly Available | |
| Molecular Weight | Not Publicly Available | |
| Physical State | Solid (Assumed) | |
| Solubility | Not Publicly Available | |
| IC50 | 45 µM | [1] |
| Hazard Classification | Not Classified | |
| Storage Temperature | Room temperature in continental US; may vary elsewhere. | [1] |
Standard Operating Protocol for Disposal
The proper disposal of this compound, as with any laboratory chemical, is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
-
A standard laboratory coat.
-
Nitrile gloves.
-
Protective eyewear (safety glasses or goggles).
-
In cases of potential aerosol generation, a respirator may be necessary.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]
-
Designated Waste Container: All waste contaminated with this compound, including the pure compound, solutions, and contaminated disposables (e.g., pipette tips, tubes, gloves), should be collected in a designated, leak-proof hazardous waste container.[3][4]
-
Container Compatibility: Ensure the container is compatible with the chemical. For solid waste, the original container or a new, properly labeled container is suitable.[5] For liquid waste, use a container that will not react with or be degraded by the solvent used.[4]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[3] It is best practice to keep waste streams for novel compounds separate unless their compatibility is known.
Step 3: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[6]
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Include the date when waste was first added to the container.
-
List all components of the waste, including solvents and their approximate concentrations.
-
Attach any other information required by your institution's EHS department.
Step 4: Storage of Waste
Waste containers should be stored safely pending pickup by a certified waste disposal service.[4]
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[6]
-
Secondary Containment: Place the container in a secondary containment bin to prevent spills.[4]
-
Ventilation: The storage area should be well-ventilated.[6]
Step 5: Final Disposal
-
Professional Disposal: The primary and recommended method for disposing of chemical waste is through a licensed hazardous waste disposal company.[3][7]
-
EHS Coordination: Contact your institution's EHS department to schedule a pickup for the full waste container. Do not pour chemical waste down the drain or dispose of it in regular trash.[6]
Experimental Protocols
Detailed experimental protocols for the specific chemical inactivation or disposal of this compound are not publicly available. Any attempt to neutralize or chemically treat the waste in the lab should only be performed after consulting with a qualified chemist or your institution's EHS department and based on validated procedures. For most laboratory settings, in-lab treatment of waste is not recommended.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound, treating it as a chemical with unknown hazards.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. fishersci.com [fishersci.com]
Safeguarding Research: A Comprehensive Guide to Handling Frataxin-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Frataxin-IN-1, a small molecule inhibitor of frataxin. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
As a compound of interest in studies related to Friedreich's ataxia, a condition characterized by frataxin deficiency, understanding the potential hazards of this compound is crucial. While a specific, comprehensive toxicity profile for this compound is not widely published, it is prudent to handle this and all novel research chemicals with a high degree of caution. The following guidelines are based on standard laboratory safety practices for small molecule inhibitors and available safety information for related compounds.
Personal Protective Equipment (PPE) for this compound
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to mitigate potential exposure by inhalation, skin contact, or eye contact.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times when handling the compound, including during preparation, use, and disposal. Should provide a complete seal around the eyes. |
| Face Shield | Recommended when there is a risk of splashes or aerosols, such as during vortexing, sonicating, or transferring large volumes. To be worn in conjunction with safety goggles. | |
| Hand Protection | Nitrile Gloves | Chemical-resistant nitrile gloves are the minimum requirement. Check for any signs of degradation before use. |
| Double Gloving | Recommended for all procedures involving direct handling of the neat compound or concentrated solutions to provide an extra layer of protection against contamination. | |
| Body Protection | Laboratory Coat | A fully fastened, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from potential contamination. |
| Impervious Apron | Consider wearing a chemical-resistant apron over the lab coat when handling larger quantities or when there is a significant splash risk. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
| Respirator | If a fume hood is not available or if there is a risk of generating significant aerosols outside of a hood, a NIOSH-approved respirator with appropriate cartridges should be used. Consult with your institution's safety officer for proper selection and fit-testing. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt to disposal. Adherence to this workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
Procedural Guidance for Handling and Disposal
I. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed and clearly labeled with the compound name, concentration, date received, and any hazard warnings.
II. Preparation of Solutions:
-
Always handle the solid form of this compound inside a certified chemical fume hood.
-
Wear all recommended PPE, including double gloves, a lab coat, and safety goggles.
-
To prepare a stock solution, carefully weigh the desired amount of the compound using a calibrated analytical balance within the fume hood.
-
Add the solvent (e.g., DMSO) to the solid compound slowly to avoid splashing.
-
Cap the vial securely and mix by vortexing or sonicating as required for complete dissolution. Keep the container capped during these procedures to prevent aerosol generation.
III. Experimental Use:
-
When diluting stock solutions or adding this compound to experimental setups, continue to wear appropriate PPE.
-
If working outside of a fume hood with diluted solutions, ensure adequate ventilation and take precautions to avoid splashes and aerosol formation.
-
Clearly label all tubes and plates containing this compound.
IV. Spill Management:
-
In the event of a small spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), and wipe the area clean.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
V. Disposal Plan:
-
All waste materials contaminated with this compound, including pipette tips, tubes, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect all contaminated waste in a clearly labeled, sealed, and puncture-resistant container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of Frata-xin-IN-1 down the drain or in the regular trash.
VI. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, thereby fostering a culture of safety and scientific excellence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
